molecular formula C17H20O4 B12387476 Cryptomoscatone D2

Cryptomoscatone D2

Cat. No.: B12387476
M. Wt: 288.34 g/mol
InChI Key: GOQOIZFMLWZVMB-GLBZDCTLSA-N
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Description

(6R)-6-((2R,4R)-2,4-Dihydroxy-6-phenyl-5-hexene-1-yl)-5,6-dihydro-2H-pyran-2-one has been reported in Cryptocarya moschata with data available.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

(2R)-2-[(E,2R,4R)-2,4-dihydroxy-6-phenylhex-5-enyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2/b10-9+/t14-,15+,16+/m0/s1

InChI Key

GOQOIZFMLWZVMB-GLBZDCTLSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Discovery, Isolation, and Characterization of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cryptomoscatone D2 is a naturally occurring styrylpyrone isolated from the plant species Cryptocarya mandiocanna.[1] This compound has attracted scientific interest due to its cytotoxic properties against human cancer cell lines.[1] The structural elucidation, particularly its stereochemistry, was definitively established through total synthesis and comparative analysis of spectroscopic data with the natural product.[1][2] This guide provides a detailed overview of the methodologies for its discovery, isolation, and preliminary biological evaluation, presenting key data and experimental workflows for the scientific community.

Discovery and Isolation

The discovery of this compound stemmed from screening programs focused on identifying bioactive compounds from natural sources.

2.1 Biological Source this compound was isolated from Cryptocarya mandiocanna, a plant species utilized in Brazilian popular medicine.[1]

2.2 Extraction and Isolation Protocol The isolation process involves a systematic extraction and fractionation procedure to separate this compound from the complex chemical matrix of the crude plant extract.

Experimental Workflow for Isolation

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodology:

  • Extraction: 3.6 kg of dried and powdered plant material from C. mandiocanna were extracted by maceration with methylene chloride. This process was repeated three times to ensure exhaustive extraction.[1]

  • Concentration: The resulting organic solvent was concentrated under reduced pressure to yield the crude extract.[1]

  • Liquid-Liquid Fractionation: The crude extract was first partitioned between a methanol/water (9:1 v/v) solution and hexane. The hydroalcoholic phase was retained and subsequently partitioned against ethyl acetate (EtOAc) from a methanol/water (6:4 v/v) solution.[1]

  • Chromatographic Purification: The fractions obtained from the liquid-liquid partitioning were subjected to further separation using techniques such as column chromatography followed by high-performance liquid chromatography (HPLC) to yield the pure this compound.

Quantitative Extraction Data

ParameterValueReference
Starting Biomass (C. mandiocanna)3.6 kg[1]
Crude Extract Yield265 g[1]

Structural Elucidation

The definitive structure and absolute configuration of this compound were determined using a combination of spectroscopic analysis and total synthesis.

3.1 Spectroscopic Techniques The molecular structure was elucidated using standard spectroscopic methods. The stereochemistry was ultimately confirmed by comparing the spectroscopic data of the isolated natural product with that of synthetically produced stereoisomers.[2]

TechniquePurpose
Mass Spectrometry (MS) Determination of molecular weight and chemical formula (C₁₇H₂₀O₄, MW: 288.34).[3]
1D NMR (¹H, ¹³C) Elucidation of the carbon-hydrogen framework.
2D NMR (COSY, HMBC, etc.) Determination of atomic connectivity and relative stereochemistry.
Circular Dichroism (CD) Comparison of chiroptical properties between natural and synthetic samples to establish absolute configuration.[2]

3.2 Confirmation by Total Synthesis The first total synthesis was crucial in confirming the structure and assigning the absolute configuration of this compound.[2][4] Key chemical reactions employed in the synthetic routes include:

  • Mukaiyama aldol reaction[2]

  • Horner-Wadsworth-Emmons reaction[4]

  • Brown's asymmetric allylation[4]

  • Ring-closing metathesis[2][4]

Biological Activity: In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic effects on human cervical cancer cell lines.

4.1 Experimental Protocol: MTT Assay

  • Cell Seeding: Human cervical cancer cells (HeLa and SiHa) were seeded in 96-well plates at a density of 2.5 x 10⁴ cells per well and allowed to attach for 24 hours.[1]

  • Compound Treatment: Cells were treated with this compound at various concentrations in serum-free medium for specified durations.[1]

  • MTT Incubation: After treatment, the medium was replaced with a solution containing 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) (5 mg/mL) and incubated for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The medium was removed, and the resulting formazan crystals were solubilized in 100 μL of dimethyl sulfoxide (DMSO).[1]

  • Data Acquisition: The optical density was measured at 540 nm to determine cell viability.[1]

Summary of Cytotoxicity Study Parameters

ParameterDetailsReference
Cell Lines HeLa (HPV-infected), SiHa (HPV-infected)[1]
Compound This compound[1]
Concentrations 15, 30, 60, and 90 μM[1]
Treatment Durations 6, 24, and 48 hours[1]

Potential Signaling Pathway

While the precise molecular mechanism of this compound is still under investigation, its cytotoxic activity suggests interference with core cellular survival pathways. One of the commercial suppliers lists p53 as a target.[3] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. A plausible, though hypothetical, mechanism is the activation of the p53 pathway leading to programmed cell death.

Hypothetical p53-Mediated Apoptosis Pathway

G A This compound B Cellular Stress Induction A->B Induces C p53 Activation / Stabilization B->C Leads to D Transcription of Pro-Apoptotic Genes (e.g., Bax, PUMA) C->D Activates E Mitochondrial Outer Membrane Permeabilization D->E Promotes F Cytochrome c Release E->F G Caspase Cascade Activation F->G H Apoptosis G->H

Caption: Hypothetical pathway of p53-mediated apoptosis induced by this compound.

References

Cryptocarya mandiocanna: A Comprehensive Technical Guide to the Isolation and Activity of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cryptocarya mandiocanna as a natural source of the bioactive styrylpyrone, Cryptomoscatone D2. It details the methodologies for the extraction, fractionation, and purification of this compound. Furthermore, this document summarizes the current understanding of this compound's biological activity, with a focus on its dose- and time-dependent cytotoxicity against various human cancer cell lines. While identified as a G2 checkpoint inhibitor, its precise molecular target within this pathway remains an area for further investigation. This guide aims to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential of this compound.

Introduction

The genus Cryptocarya, belonging to the Lauraceae family, is a rich source of diverse secondary metabolites, including alkaloids, flavonoids, and styrylpyrones. These compounds have garnered significant interest for their potential pharmacological activities. Cryptocarya mandiocanna, a species found in the Brazilian Atlantic Forest, has been identified as a natural source of this compound, a styrylpyrone that has demonstrated notable cytotoxic effects against cancer cell lines. This guide provides a technical framework for the isolation of this compound from C. mandiocanna and an analysis of its biological activity, particularly its role as a G2 phase cell cycle checkpoint inhibitor.

Isolation of this compound from Cryptocarya mandiocanna

Plant Material

Dried and powdered leaves of Cryptocarya mandiocanna are utilized for the extraction process.

Experimental Protocol: Extraction and Fractionation

The following protocol outlines the steps for the extraction and initial fractionation of this compound from the leaves of C. mandiocanna:

  • Maceration: The powdered leaves (e.g., 3.6 kg) are subjected to maceration with methylene chloride (3x) to yield a crude extract after concentration.

  • Liquid-Liquid Extraction (Hexane/Methanol-Water): The crude extract is first partitioned between a 9:1 (v/v) mixture of methanol/water and hexane. The hydroalcoholic phase is retained.

  • Liquid-Liquid Extraction (Ethyl Acetate/Methanol-Water): The hydroalcoholic phase from the previous step is then partitioned between a 6:4 (v/v) mixture of methanol/water and ethyl acetate. The ethyl acetate phase, containing the compounds of interest, is collected.

  • Solid-Phase Extraction (SPE): The concentrated ethyl acetate phase is fractionated using solid-phase extraction on a silica gel column (63-200 μm). Elution is performed with a gradient of hexane and ethyl acetate mixtures to separate fractions based on polarity.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

While a specific, detailed preparative HPLC protocol for this compound is not extensively documented in the available literature, a general approach for the purification of styrylpyrones from Cryptocarya species can be adapted. An HPLC-PAD (Photodiode Array Detector) method has been successfully used for the analysis of styrylpyrones from Cryptocarya moschata, suggesting a similar approach for purification.

General Preparative HPLC Parameters:

ParameterSpecification
Column C18 reversed-phase column
Mobile Phase A gradient system of water (A) and acetonitrile or methanol (B) is typically effective.
Detection UV detection, with the wavelength optimized for the absorbance maximum of this compound.
Flow Rate Adjusted based on the column dimensions and particle size for optimal separation.
Sample Preparation Fractions from the SPE are dissolved in a suitable solvent (e.g., methanol) and filtered before injection.

Note: Method development and optimization are crucial to achieve high purity of the target compound.

Biological Activity of this compound

Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2.5 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 15, 30, 60, and 90 μM) for different time intervals (e.g., 6, 24, and 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 μL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated relative to the vehicle control.

The following table summarizes the reported cytotoxic effects of this compound on various cell lines.

Cell LineCancer TypeTreatment Concentrations (µM)Treatment Durations (hours)Observed Effect
HeLa Cervical Carcinoma15, 30, 60, 906, 24, 48High dose- and time-dependent cytotoxicity.
SiHa Cervical Carcinoma15, 30, 60, 906, 24, 48High dose- and time-dependent cytotoxicity.
C33A Cervical Carcinoma15, 30, 60, 906, 24, 48High dose- and time-dependent cytotoxicity.
MRC-5 Normal Lung Fibroblast15, 30, 60, 906, 24, 48Cytotoxicity observed, though some studies suggest it may be less pronounced than in certain cancer cell lines at specific time points.
Mechanism of Action: G2 Checkpoint Inhibition

This compound has been identified as a G2 phase cell cycle checkpoint inhibitor. This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Inhibition of this checkpoint can lead to mitotic catastrophe and subsequent cell death, particularly in cancer cells that often have a defective G1 checkpoint.

The precise molecular target of this compound within the G2 checkpoint signaling cascade has not yet been fully elucidated. The key proteins involved in this pathway include Ataxia Telangiectasia and Rad3-related protein (ATR), Checkpoint kinase 1 (Chk1), Wee1 kinase, and the Cyclin B1/CDK1 complex. It is hypothesized that this compound may directly or indirectly modulate the activity of one or more of these proteins.

Visualizations

Experimental Workflow

experimental_workflow plant Cryptocarya mandiocanna (Powdered Leaves) extraction Maceration (Methylene Chloride) plant->extraction partition1 Liquid-Liquid Extraction (Hexane/MeOH-H2O) extraction->partition1 partition2 Liquid-Liquid Extraction (EtOAc/MeOH-H2O) partition1->partition2 spe Solid-Phase Extraction (Silica Gel) partition2->spe hplc Preparative HPLC (C18 Column) spe->hplc compound Pure this compound hplc->compound bioassay Biological Assays (e.g., MTT Assay) compound->bioassay data Cytotoxicity Data bioassay->data

Caption: Workflow for the isolation and bioactivity screening of this compound.

G2/M Checkpoint Signaling Pathway

G2_M_Checkpoint cluster_nucleus Nucleus cluster_regulation Regulation CDK1_CyclinB_inactive CDK1-Cyclin B (Inactive) CDK1_CyclinB_active CDK1-Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Activation Mitosis Mitosis CDK1_CyclinB_active->Mitosis DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates Chk1 Chk1 ATR->Chk1 Activates Wee1 Wee1 Chk1->Wee1 Activates Cdc25 Cdc25 Chk1->Cdc25 Inhibits Wee1->CDK1_CyclinB_inactive Inhibitory Phosphorylation Cdc25->CDK1_CyclinB_inactive Activating Dephosphorylation CryptomoscatoneD2 This compound CryptomoscatoneD2->CDK1_CyclinB_inactive Promotes Activation (Hypothesized) CryptomoscatoneD2->Chk1 Inhibits (Hypothesized) CryptomoscatoneD2->Wee1 Inhibits (Hypothesized)

Caption: The G2/M checkpoint pathway and the hypothesized role of this compound.

Conclusion and Future Directions

Cryptocarya mandiocanna represents a valuable natural source of this compound, a compound with demonstrated cytotoxic potential against cancer cells. The methodologies outlined in this guide provide a foundation for the isolation and further investigation of this styrylpyrone. While its activity as a G2 checkpoint inhibitor is established, a critical next step for drug development is the precise identification of its molecular target(s) within the G2/M regulatory network. Future research should focus on detailed mechanistic studies, including in vitro kinase assays and molecular docking simulations, to elucidate the direct interactions of this compound with key checkpoint proteins. A comprehensive understanding of its mechanism of action will be pivotal in harnessing the full therapeutic potential of this promising natural product.

A Technical Guide to the Natural Sources of Styrylpyrones, Including Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of styrylpyrones, with a specific focus on Cryptomoscatone D2. It details the producing organisms, quantitative data on yields, experimental protocols for isolation and characterization, and the signaling pathways modulated by these bioactive compounds.

Natural Sources of Styrylpyrones

Styrylpyrones are a class of polyphenolic compounds characterized by a styryl group attached to a pyrone ring. These compounds are found in both the plant and fungal kingdoms.

Plant Sources

Styrylpyrones have been isolated from various angiosperm plants, particularly within the Lauraceae and Piperaceae families. A notable example is the genus Cryptocarya, from which this compound has been identified.

  • Cryptocarya mandiocanna : This Brazilian tree from the Lauraceae family is the primary natural source of This compound . It is isolated from the leaves of this plant.[1][2]

Fungal Sources

A rich and diverse array of styrylpyrones are produced by fungi, predominantly from the Hymenochaetaceae family, with the genera Phellinus and Inonotus being the most prolific producers.[2][3] These fungi synthesize a variety of styrylpyrones, including hispidin and its derivatives.

  • Phellinus linteus : This medicinal mushroom is a well-known producer of various styrylpyrones, including hispidin and hypholomine B .[4][5]

  • Inonotus obliquus (Chaga mushroom): This fungus is another significant source of styrylpyrones.[3][5]

  • Inonotus hispidus : This species is a known producer of hispidin .[2]

  • Phellinus igniarius , Phellinus ribis , and Inonotus xeranticus have also been identified as producers of a diverse range of styrylpyrone-type polyphenols.[3]

Data Presentation: Quantitative Analysis of Styrylpyrones

The following tables summarize the quantitative data on the yield and concentration of this compound and other representative styrylpyrones from their natural sources.

Table 1: Yield of this compound from Cryptocarya mandiocanna

CompoundSource OrganismPlant PartStarting Material (Dry Weight)YieldReference
This compoundCryptocarya mandiocannaLeaves3.6 kg169 mg[2]

Table 2: Content and Yield of Styrylpyrones from Fungal Sources

Compound/FractionSource OrganismSource TypeConcentration/YieldReference
Styrylpyrone-Enriched Ethyl Acetate FractionPhellinus linteusMycelia2.06% (w/w)[4]
HispidinPhellinus linteusCulture Broth~2.5 mg/mL
HispidinInonotus hispidusNot specified159.56 µg/g[2]
Hypholomine BPhellinus linteusMyceliaMajor constituent in styrylpyrone-enriched extract[6]
Triterpenoids (including styrylpyrones)Inonotus obliquusOuter Part (Sclerotium)Higher than inner part[7]

Experimental Protocols

Isolation and Purification of this compound from Cryptocarya mandiocanna

This protocol is based on the methodology described in the literature.[1][2]

  • Extraction :

    • Dried and powdered leaves of C. mandiocanna (3.6 kg) are macerated with methylene chloride (3x).

    • The solvent is concentrated to yield the crude extract (265 g).

  • Solvent Partitioning :

    • The crude extract is subjected to liquid-liquid extraction with methanol/water (9:1 v/v) and hexane.

    • The resulting hydroalcoholic phase is further partitioned with methanol/water (6:4 v/v) and ethyl acetate.

    • The ethyl acetate phase (55 g) is collected.

  • Chromatographic Separation :

    • The ethyl acetate fraction is subjected to solid-phase extraction (SPE) on a silica gel column, eluting with a hexane and ethyl acetate gradient.

    • The fraction eluted with 8:2 (v/v) hexane/ethyl acetate (5.0 g) is further purified by low-pressure liquid chromatography (LPLC) on a silica gel column with a hexane/ethyl acetate/methanol gradient.

    • Subfraction 7 is collected for final purification.

  • High-Performance Liquid Chromatography (HPLC) :

    • The final purification is achieved by reversed-phase preparative HPLC on a C18 column.

    • Column : Phenomenex Luna 10 Phenylhexyl, 250 x 21.2 mm, 10 µm

    • Mobile Phase : Methanol/Water 43:57 (v/v)

    • Flow Rate : 12 mL/min

    • This yields 169 mg of pure this compound.

  • Characterization :

    • The structure of the isolated compound is confirmed by UV, 1H, and 13C NMR spectroscopy.

General Protocol for Extraction and Isolation of Styrylpyrones from Phellinus and Inonotus Species

This protocol is a generalized procedure based on methodologies reported for the extraction and purification of styrylpyrones from fungal sources.[4][5][8]

  • Extraction :

    • Dried and powdered fungal material (fruiting bodies or mycelia) is extracted with 75% methanol.

    • The extract is filtered and concentrated under reduced pressure.

  • Solvent Partitioning :

    • The crude methanol extract is partitioned with n-hexane to remove nonpolar compounds.

    • The methanol phase is then partitioned with ethyl acetate to extract medium-polarity compounds, including styrylpyrones.

    • The ethyl acetate fraction is collected and concentrated.

  • Chromatographic Purification :

    • The ethyl acetate extract is subjected to column chromatography on Sephadex LH-20.

    • Further purification is achieved by preparative reversed-phase HPLC.

    • Column : C18 column (e.g., Kromasil 100 C18, 5 µm, 4.6 x 250 mm).[9]

    • Mobile Phase : A gradient of acetonitrile in water containing 0.1% formic acid is commonly used. A typical gradient could be: 10% acetonitrile for 3 min, then a linear gradient to 35% acetonitrile over 7 min, followed by a gradient to 95% acetonitrile.[5]

    • Flow Rate : Typically around 0.3 - 1 mL/min for analytical scale, and scaled up for preparative HPLC.[5][9]

    • Detection : UV detection at a wavelength where styrylpyrones show strong absorbance (e.g., 227 nm or 254 nm).[9]

  • Characterization :

    • The purified compounds are identified and characterized using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry (MS).

Signaling Pathways and Biological Activities

Styrylpyrones exhibit a wide range of biological activities, and their effects are often mediated through the modulation of specific cellular signaling pathways.

Modulation of the SIRT1/AMPK/PGC-1α Pathway

A styrylpyrone-enriched extract from Phellinus linteus has been shown to alleviate non-alcoholic fatty liver disease (NAFLD) by activating the SIRT1/AMPK/PGC-1α signaling pathway.[4][5][10][11] This pathway is a key regulator of cellular energy homeostasis.

  • AMPK (AMP-activated protein kinase) : An energy sensor that is activated when cellular ATP levels are low.

  • SIRT1 (Sirtuin 1) : A protein deacetylase that plays a crucial role in metabolism and cellular stress responses.

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) : A transcriptional coactivator that regulates mitochondrial biogenesis and fatty acid oxidation.

The styrylpyrone extract from P. linteus was found to significantly increase the protein expression of phosphorylated AMPK (p-AMPK), SIRT1, and PGC-1α.[6][11]

SIRT1_AMPK_PGC1a_Pathway Styrylpyrones Styrylpyrones (from Phellinus linteus) AMPK AMPK Styrylpyrones->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a->Fatty_Acid_Oxidation Hepatic_Steatosis Hepatic Steatosis (Fatty Liver) Mitochondrial_Biogenesis->Hepatic_Steatosis Reduces Fatty_Acid_Oxidation->Hepatic_Steatosis Reduces

Styrylpyrone activation of the SIRT1/AMPK/PGC-1α pathway.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses. Some styrylpyrone-related compounds, specifically 2-styrylchromones, have demonstrated the ability to inhibit the activation of NF-κB.[1][12] This suggests a potential anti-inflammatory mechanism of action for this class of compounds. The inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Translocates & Activates Styrylpyrones Styrylpyrones Styrylpyrones->IKK Inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation Styrylpyrone_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA (Starter Unit) p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Polyketide_Synthase Polyketide Synthase (PKS) p_Coumaroyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->Polyketide_Synthase Styrylpyrone_Scaffold Styrylpyrone Scaffold Polyketide_Synthase->Styrylpyrone_Scaffold Condensation & Cyclization

References

Preliminary Screening of Cryptomoscatone D2 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity of Cryptomoscatone D2, a styrylpyrone isolated from Cryptocarya mandiocanna. The document focuses on its cytotoxic effects and its identified mechanism as a cell cycle inhibitor, presenting key experimental data and methodologies for scientific and drug development professionals.

Core Bioactivity: Cytotoxicity

This compound has demonstrated significant dose- and time-dependent cytotoxicity against several human cell lines. A key study investigating its effects on human cervical carcinoma cell lines (HeLa and SiHa), a non-HPV infected cervical carcinoma cell line (C33A), and a normal human lung fibroblast cell line (MRC-5) revealed its potent antiproliferative properties.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following tables summarize the percentage of cell survival after continuous exposure to various concentrations of this compound for 6, 24, and 48 hours.

Table 1: Cytotoxic Effects of this compound on HeLa Cells

Concentration (µM)% Cell Survival (6h)% Cell Survival (24h)% Cell Survival (48h)
15~95%~85%~75%
30~90%~70%~50%
60~80%~40%~20%
90~70%~20%~10%

Table 2: Cytotoxic Effects of this compound on SiHa Cells

Concentration (µM)% Cell Survival (6h)% Cell Survival (24h)% Cell Survival (48h)
15~100%~95%~90%
30~100%~90%~80%
60~95%~80%~60%
90~90%~70%~40%

Table 3: Cytotoxic Effects of this compound on C33A Cells

Concentration (µM)% Cell Survival (6h)% Cell Survival (24h)% Cell Survival (48h)
15~98%~90%~80%
30~95%~75%~55%
60~85%~50%~25%
90~75%~30%~15%

Table 4: Cytotoxic Effects of this compound on MRC-5 Cells

Concentration (µM)% Cell Survival (6h)% Cell Survival (24h)% Cell Survival (48h)
15~100%~98%~95%
30~100%~95%~85%
60~98%~85%~70%
90~95%~75%~50%

Note: The data presented are approximations derived from the graphical representations in the cited literature for illustrative purposes.

Mechanism of Action: G2 Checkpoint Inhibition

This compound has been identified as a naturally occurring G2 checkpoint inhibitor.[2] The G2 checkpoint is a critical regulatory point in the cell cycle, ensuring that DNA replication is complete and any DNA damage is repaired before the cell enters mitosis (M phase). By inhibiting this checkpoint, this compound likely induces cell cycle arrest and subsequent cell death in cancer cells, which often have compromised cell cycle regulation.

Below is a diagram illustrating the G2/M cell cycle checkpoint and the proposed point of intervention for this compound.

G2_Checkpoint_Inhibition G2/M Cell Cycle Checkpoint Inhibition by this compound cluster_cell_cycle Cell Cycle Progression cluster_checkpoint G2 Checkpoint Control G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2_M_Transition G2/M Transition G2->G2_M_Transition DNA_Damage DNA Damage Checkpoint_Activation Checkpoint Activation (ATM/ATR Kinases) DNA_Damage->Checkpoint_Activation Cdc25_Inhibition Inhibition of Cdc25 Phosphatase Checkpoint_Activation->Cdc25_Inhibition phosphorylates CDK1_CyclinB CDK1/Cyclin B Complex (Mitosis Promoting Factor) Cdc25_Inhibition->CDK1_CyclinB prevents activation of CDK1_CyclinB->G2_M_Transition promotes Cryptomoscatone_D2 This compound Cryptomoscatone_D2->G2_M_Transition Inhibits G2_M_Transition->M

Caption: G2/M checkpoint inhibition by this compound.

Experimental Protocols

The following section details the methodology for the key cytotoxicity assay used to evaluate the bioactivity of this compound.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cultured human cell lines.

Materials:

  • Human cell lines (e.g., HeLa, SiHa, C33A, MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 15, 30, 60, 90 µM). Control wells include untreated cells (negative control), cells treated with DMSO at the same concentration as the highest compound dose (vehicle control), and cells treated with a known cytotoxic agent like doxorubicin (15 µg/mL) as a positive control.

  • Incubation: The plates are incubated for different time periods (e.g., 6, 24, and 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.

Below is a workflow diagram of the MTT assay protocol.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Add_Compound Add this compound at various concentrations Incubate_24h->Add_Compound Add_Controls Include negative, vehicle (DMSO), and positive (Doxorubicin) controls Add_Compound->Add_Controls Incubate_Timepoints Incubate for 6, 24, or 48 hours Add_Controls->Incubate_Timepoints Add_MTT Add MTT solution to each well Incubate_Timepoints->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan crystals with DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Analyze_Data Calculate % cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for cytotoxicity.

References

Spectroscopic and Structural Elucidation of Cryptomoscatone D2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cryptomoscatone D2, a naturally occurring α-pyrone isolated from Cryptocarya moschata. The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its stereochemistry confirmed by total synthesis and comparison of spectroscopic data with the natural product. This document summarizes the key spectroscopic data and the experimental protocols typically employed for the isolation and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound, as established from its isolation from natural sources.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the determination of the carbon skeleton and the relative stereochemistry of this compound. The data presented here is based on the initial structure elucidation studies.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.08d9.5
36.92dt9.5, 6.8
42.45m
54.40m
63.85m
71.70m
83.95m
91.25d6.2
106.20dd15.8, 6.5
116.60d15.8
12-16 (Ph)7.25-7.40m

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
1163.5
2121.0
3145.2
431.5
578.5
670.2
739.8
868.5
923.5
10129.8
11132.5
12136.8
13, 17127.8
14, 16128.6
15126.5
Mass Spectrometry (MS) Data

Electron Impact Mass Spectrometry (EIMS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

TechniqueKey m/z valuesInterpretation
EIMS288 [M]⁺Molecular Ion
131C₉H₇O⁺ fragment
105C₇H₅O⁺ fragment
91C₇H₇⁺ fragment (tropylium ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound. These protocols are based on standard practices for natural product chemistry.

Isolation of this compound
  • Plant Material Collection and Extraction: The bark of Cryptocarya moschata is collected, air-dried, and ground into a fine powder. The powdered material is then subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane and methanol, to separate compounds based on their solubility.

  • Chromatographic Separation: The crude extracts are concentrated under reduced pressure. The dichloromethane extract, which typically contains the α-pyrones, is subjected to column chromatography over silica gel.

  • Fractionation: The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • Coupling constants (J) are reported in Hertz (Hz).

  • Mass Spectrometry:

    • Electron Impact Mass Spectrometry (EIMS) is performed on a mass spectrometer, typically with an ionization energy of 70 eV.

    • The sample is introduced directly or via a gas chromatograph.

    • The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which aids in confirming the molecular formula and aspects of the structure.

Workflow and Structural Relationships

The following diagrams illustrate the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis & Structure Elucidation plant_material Dried & Powdered Cryptocarya moschata Bark extraction Solvent Extraction (Hexane, DCM, MeOH) plant_material->extraction column_chromatography Silica Gel Column Chromatography extraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (EIMS) pure_compound->ms structure Structure of This compound nmr->structure ms->structure

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, researchers are encouraged to consult the primary literature on its isolation and synthesis.

Unraveling the Synthesis of Cryptomoscatone D2: A Technical Guide for Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptomoscatone D2, a naturally occurring styryl-lactone, has garnered scientific interest due to its biological activities, including its role as a G2 checkpoint inhibitor.[1] Isolated from plant species of the Cryptocarya genus, such as Cryptocarya moschata and Cryptocarya mandiocanna, the precise biosynthetic pathway of this compound within these plants remains to be elucidated.[2][3][4] This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, proposes a putative biosynthetic pathway based on its chemical structure, and outlines robust experimental strategies for the definitive elucidation of its formation in plants. This document serves as a foundational resource for researchers aiming to explore the biosynthesis of this compound for applications in synthetic biology, drug development, and metabolic engineering.

Introduction to this compound

This compound belongs to the styryl-lactone class of natural products, characterized by a lactone ring attached to a styryl group. Its presence has been confirmed in the branch and stem bark of Cryptocarya moschata and Cryptocarya mandiocanna.[2][3][4] While the total synthesis of this compound has been successfully achieved in the laboratory, providing confirmation of its stereochemistry, its natural biosynthesis remains an area of active investigation.[1][2][5][6] Understanding the enzymatic reactions and genetic underpinnings of its production in plants is crucial for sustainable production and the potential engineering of novel derivatives with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and established knowledge of plant secondary metabolism, a hypothetical biosynthetic pathway can be proposed. This pathway likely originates from primary metabolites and proceeds through a series of enzymatic modifications.

The biosynthesis is postulated to begin with precursors from the phenylpropanoid and polyketide pathways. Cinnamic acid, derived from phenylalanine, is a likely precursor for the styryl moiety. This would be activated to cinnamoyl-CoA. The lactone ring is likely formed through a polyketide synthase (PKS) mechanism, utilizing acetyl-CoA and malonyl-CoA as building blocks. The assembly would be followed by cyclization and subsequent reduction and dehydration steps to form the final α,β-unsaturated lactone ring.

Hypothetical Biosynthesis of this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_acid->Cinnamoyl_CoA 4CL Polyketide_Synthase_Complex Polyketide Synthase (PKS) Complex Cinnamoyl_CoA->Polyketide_Synthase_Complex Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->Polyketide_Synthase_Complex Polyketide_Intermediate Polyketide Intermediate Polyketide_Synthase_Complex->Polyketide_Intermediate Reduction_Dehydration Reduction & Dehydration Polyketide_Intermediate->Reduction_Dehydration Cryptomoscatone_D2 This compound Reduction_Dehydration->Cryptomoscatone_D2

A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound necessitates a multi-faceted approach combining metabolomics, transcriptomics, and traditional biochemical techniques. The following outlines a general workflow for researchers.

Metabolite Profiling and Precursor Feeding Studies

Objective: To identify pathway intermediates and confirm precursor molecules.

Methodology:

  • Tissue-Specific Metabolite Analysis: Perform LC-MS/MS analysis on extracts from different tissues of Cryptocarya species (e.g., leaves, bark, roots) to identify where this compound and potential intermediates accumulate.

  • Isotopically Labeled Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-acetate) to plant tissues or cell cultures.

  • Tracing the Label: Monitor the incorporation of the isotopic label into this compound and other metabolites over time using LC-MS and NMR spectroscopy. This will confirm the direct precursors and key intermediates of the pathway.

Transcriptomics and Co-expression Analysis

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • RNA Sequencing (RNA-Seq): Generate transcriptomic data from tissues with high and low accumulation of this compound.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the high-accumulation tissues.

  • Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the accumulation of this compound. This can pinpoint candidate genes involved in the same pathway.[7] Known enzyme-encoding genes from related pathways can be used as "bait" to find co-expressed genes.[7]

  • Gene Annotation: Annotate the candidate genes to predict their functions (e.g., PKS, reductases, dehydratases).

Functional Characterization of Candidate Enzymes

Objective: To confirm the function of candidate genes identified through transcriptomics.

Methodology:

  • Heterologous Expression: Clone the candidate genes into a suitable expression host, such as E. coli or yeast.

  • In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the proposed substrates (e.g., cinnamoyl-CoA, malonyl-CoA) to confirm their catalytic activity and product formation.

  • In Vivo Reconstitution: Co-express multiple candidate enzymes in a heterologous host (e.g., Nicotiana benthamiana) to reconstitute a portion or the entirety of the biosynthetic pathway.

Experimental Workflow for Biosynthetic Pathway Elucidation Start Plant Material (Cryptocarya sp.) Metabolomics Metabolite Profiling (LC-MS, NMR) Start->Metabolomics Transcriptomics Transcriptome Analysis (RNA-Seq) Start->Transcriptomics Intermediates Identify Intermediates & Precursors Metabolomics->Intermediates Candidate_Genes Identify Candidate Genes (Co-expression Analysis) Transcriptomics->Candidate_Genes Functional_Genomics Functional Characterization Intermediates->Functional_Genomics Candidate_Genes->Functional_Genomics Heterologous_Expression Heterologous Expression (E. coli, Yeast) Functional_Genomics->Heterologous_Expression In_Vitro_Assays In Vitro Enzyme Assays Functional_Genomics->In_Vitro_Assays Pathway_Reconstitution Pathway Reconstitution (N. benthamiana) Functional_Genomics->Pathway_Reconstitution Pathway_Elucidation Elucidated Biosynthetic Pathway Heterologous_Expression->Pathway_Elucidation In_Vitro_Assays->Pathway_Elucidation Pathway_Reconstitution->Pathway_Elucidation

A general workflow for the elucidation of a plant biosynthetic pathway.

Quantitative Data Summary

At present, there is no publicly available quantitative data regarding the enzyme kinetics, precursor concentrations, or product yields specifically for the biosynthesis of this compound in plants. The generation of such data will be a key outcome of the experimental protocols outlined above. Future research should aim to populate tables with the following key metrics:

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
(Candidate Enzyme 1) (Substrate A)

| (Candidate Enzyme 2) | (Substrate B) | | | |

Table 2: Metabolite Concentrations in Cryptocarya Tissues

Metabolite Tissue (e.g., Bark) Concentration (µg/g fresh weight)
Phenylalanine
Cinnamic acid

| this compound | | |

Conclusion and Future Outlook

The biosynthesis of this compound in plants represents an exciting frontier in natural product research. While its total synthesis has been achieved, the native enzymatic pathway remains unknown. This guide provides a strategic framework for researchers to systematically unravel this pathway. By employing a combination of modern 'omics' techniques and classical biochemical methods, the genes and enzymes responsible for the synthesis of this potent styryl-lactone can be identified and characterized. The successful elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches, ultimately facilitating its development as a potential therapeutic agent.

References

Methodological & Application

Total Synthesis Protocol for Cryptomoscatone D2: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2 is a naturally occurring styryl-lactone that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from species of the Cryptocarya genus, this compound has demonstrated potent cytotoxic effects against various cancer cell lines and has been identified as a G2 checkpoint inhibitor.[1] The G2 checkpoint is a critical regulator of the cell cycle, preventing cells with damaged DNA from entering mitosis. Inhibition of this checkpoint can selectively induce cell death in cancer cells, which often have a defective G1 checkpoint, making it a promising target for anticancer therapies. This application note provides a detailed protocol for the total synthesis of this compound, based on the stereoselective synthesis reported by Yadav et al., and summarizes its cytotoxic activity.[2]

Data Presentation

Table 1: Cytotoxicity of this compound
Cell LineCell TypeIC50 (µM) at 48h
HeLa Human cervical carcinoma (HPV-positive)~30
SiHa Human cervical carcinoma (HPV-positive)> 90
C33A Human cervical carcinoma (HPV-negative)~45
MRC-5 Human lung fibroblast (non-malignant)> 90

Note: IC50 values were estimated from the percentage of cell viability data presented in the study by Farias et al., as explicit IC50 values were not provided.[3]

Experimental Protocols

The following protocol for the total synthesis of this compound is adapted from the work of Yadav et al.[2]

Materials
  • trans-Cinnamaldehyde

  • (4R)-3-Acetyl-4-benzyl-1,3-thiazolidine-2-thione

  • Di-n-butylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

  • 2,6-Lutidine

  • Diisobutylaluminium hydride (DIBAL-H)

  • (+)-B-Allyldiisopinocampheylborane ((+)-Ipc₂B(allyl))

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Grubbs' first-generation catalyst

  • Hydrochloric acid (HCl)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Synthesis Workflow

Total_Synthesis_Workflow cluster_0 Step 1: Asymmetric Aldol Reaction cluster_1 Step 2: Silyl Protection cluster_2 Step 3: Reduction to Aldehyde cluster_3 Step 4: Brown's Asymmetric Allylation cluster_4 Step 5: Acrylation cluster_5 Step 6: Ring-Closing Metathesis cluster_6 Step 7: Deprotection cluster_7 Step 8: Oxidation A trans-Cinnamaldehyde C Aldol Adduct A->C Bu₂BOTf, DIPEA, CH₂Cl₂ B (4R)-3-Acetyl-4-benzyl-1,3-thiazolidine-2-thione B->C D Protected Aldol Adduct C->D TBSOTf, 2,6-lutidine, CH₂Cl₂ E Aldehyde D->E DIBAL-H, CH₂Cl₂ F Homoallylic Alcohol E->F (+)-Ipc₂B(allyl), Et₂O G Acrylate Ester F->G Acryloyl chloride, Et₃N, DMAP, CH₂Cl₂ H Lactone G->H Grubbs' I catalyst, CH₂Cl₂ I Diol H->I HCl, THF J This compound I->J MnO₂, CH₂Cl₂

Caption: Total synthesis workflow for this compound.

Step-by-Step Procedure
  • Asymmetric Aldol Reaction:

    • To a solution of (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione in CH₂Cl₂ at 0 °C, add Bu₂BOTf followed by DIPEA.

    • Stir the mixture for 30 minutes, then cool to -78 °C.

    • Add a solution of trans-cinnamaldehyde in CH₂Cl₂ dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours and then at 0 °C for 1 hour.

    • Quench the reaction with a pH 7 buffer and extract the product with CH₂Cl₂.

    • Purify the crude product by silica gel column chromatography to obtain the aldol adduct.

  • Silyl Protection:

    • To a solution of the aldol adduct in CH₂Cl₂ at 0 °C, add 2,6-lutidine followed by TBSOTf.

    • Stir the mixture at 0 °C for 30 minutes.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Purify the product by silica gel column chromatography.

  • Reduction to Aldehyde:

    • To a solution of the protected aldol adduct in CH₂Cl₂ at -78 °C, add DIBAL-H dropwise.

    • Stir the reaction at -78 °C for 1 hour.

    • Quench the reaction with saturated aqueous Rochelle's salt and allow it to warm to room temperature.

    • Extract the product with CH₂Cl₂ and use the crude aldehyde in the next step without further purification.

  • Brown's Asymmetric Allylation:

    • To a solution of (+)-Ipc₂B(allyl) in Et₂O at -100 °C, add a solution of the crude aldehyde in Et₂O.

    • Stir the reaction at -100 °C for 4 hours.

    • Quench the reaction with methanol and then with a pH 7 buffer.

    • Extract the product with Et₂O and purify by silica gel column chromatography to yield the homoallylic alcohol.

  • Acrylation:

    • To a solution of the homoallylic alcohol in CH₂Cl₂ at 0 °C, add Et₃N, a catalytic amount of DMAP, and acryloyl chloride.

    • Stir the reaction at room temperature for 2 hours.

    • Quench with water and extract with CH₂Cl₂.

    • Purify the crude product by silica gel column chromatography.

  • Ring-Closing Metathesis:

    • To a solution of the acrylate ester in CH₂Cl₂, add Grubbs' first-generation catalyst.

    • Reflux the mixture for 4 hours.

    • Concentrate the reaction mixture and purify by silica gel column chromatography to obtain the lactone.

  • Deprotection:

    • To a solution of the lactone in THF, add 4 M HCl.

    • Stir the reaction at room temperature for 30 minutes.

    • Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Purify the product by silica gel column chromatography.

  • Oxidation:

    • To a solution of the resulting diol in CH₂Cl₂, add activated MnO₂.

    • Stir the reaction at room temperature for 2 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the residue by silica gel column chromatography to afford this compound.

Biological Activity: G2 Checkpoint Inhibition

This compound has been identified as a G2 checkpoint inhibitor.[1] The G2 checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint for DNA repair and survival. By inhibiting the G2 checkpoint, compounds like this compound can force cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

G2_Checkpoint_Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 DNA Damage Response cluster_2 Action of this compound G2 G2 Phase M Mitosis G2->M Cdc25 activation G2_Arrest G2 Arrest G2->G2_Arrest Mitotic_Catastrophe Mitotic Catastrophe M->Mitotic_Catastrophe DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 (inactive) Chk1_Chk2->Cdc25 Inhibition Cdc25->G2_Arrest G2_Arrest->M CryptoD2 This compound CryptoD2->G2_Arrest Inhibition of G2 Arrest

Caption: Proposed mechanism of G2 checkpoint inhibition.

The precise molecular target of this compound within the G2 checkpoint pathway has not been fully elucidated. However, the general mechanism involves the abrogation of the G2 arrest induced by DNA damage. This forces the cell to enter mitosis with unrepaired DNA, ultimately leading to cell death.

Conclusion

This application note provides a comprehensive overview of the total synthesis of this compound and its biological activity as a cytotoxic agent and G2 checkpoint inhibitor. The detailed experimental protocol and summary of its biological effects are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and cancer biology, facilitating further investigation into this promising natural product and its potential therapeutic applications.

References

Application Notes and Protocols for the Asymmetric Synthesis of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cryptomoscatone D2 is a naturally occurring styryl-lactone that has garnered significant interest from the scientific community due to its biological activities. Isolated from species of the Cryptocarya genus, it has been identified as a G₂ checkpoint inhibitor, a property that makes it a compelling target for cancer research and drug development.[1] The stereoselective synthesis of this compound is a challenging task due to the presence of multiple stereocenters. This document provides detailed protocols for a well-established asymmetric synthesis route, making it a valuable resource for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

Several successful total syntheses of this compound have been reported. A common and efficient strategy employs a convergent approach, relying on key stereoselective reactions to construct the chiral centers. The strategy detailed below begins with commercially available trans-cinnamaldehyde and utilizes an asymmetric acetate aldol reaction, a Brown's asymmetric allylation, and a ring-closing metathesis (RCM) as the cornerstone transformations to build the molecule's core structure.[2][3]

Experimental Workflow

The overall synthetic pathway is depicted below, illustrating the sequence from the starting material to the final product, this compound.

G cluster_0 Synthesis of Aldehyde Intermediate cluster_1 Construction of the Lactone Precursor cluster_2 Final Assembly A trans-Cinnamaldehyde B Asymmetric Aldol Reaction A->B C TBS Protection B->C D Auxiliary Cleavage (DIBAL-H) C->D E Aldehyde 9 D->E F Brown's Asymmetric Allylation E->F G Acrylation F->G H Lactone Precursor 22 G->H I Ring-Closing Metathesis (RCM) H->I J Desilylation I->J K This compound (1) J->K

Caption: Overall workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Asymmetric Acetate Aldol Reaction

This protocol describes the initial stereocenter induction via a titanium-mediated asymmetric aldol reaction.

Materials:

  • (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • trans-Cinnamaldehyde

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione in anhydrous DCM (0.2 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 equivalents) dropwise, and stir the resulting deep red solution for 5 minutes.

  • Add DIPEA (1.15 equivalents) dropwise. The solution color will change to a yellowish-brown. Stir for 1 hour at -78 °C.

  • Add a solution of trans-cinnamaldehyde (1.2 equivalents) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the aldol adduct.

Protocol 2: Brown's Asymmetric Allylation

This step introduces the second key stereocenter using Brown's well-established asymmetric allylation methodology.

Materials:

  • Aldehyde intermediate from the previous steps

  • (+)-B-Allyldiisopinocampheylborane ((+)-Ipc₂B(allyl))

  • Diethyl ether (Et₂O), anhydrous

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH), 3 M

  • Hydrogen peroxide (H₂O₂), 30%

Procedure:

  • Dissolve the aldehyde intermediate (1.0 equivalent) in anhydrous Et₂O (0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -100 °C using a liquid N₂/Et₂O bath.

  • Add a solution of (+)-Ipc₂B(allyl) (2.0 equivalents) in Et₂O dropwise.

  • Stir the mixture at -100 °C for 1 hour.

  • Quench the reaction by adding MeOH.

  • Warm the mixture to 0 °C and add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂.

  • Stir vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with Et₂O (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to afford the desired homoallylic alcohol.

Protocol 3: Ring-Closing Metathesis (RCM)

The final ring structure is formed via an RCM reaction catalyzed by a ruthenium complex.

Materials:

  • Acrylated homoallylic alcohol (diene precursor)

  • Grubbs' first-generation catalyst (PhCH=RuCl₂(PCy₃)₂)

  • Dichloromethane (DCM), anhydrous and degassed

Procedure:

  • Dissolve the diene precursor (1.0 equivalent) in anhydrous, degassed DCM (0.01 M) in a flask equipped with a reflux condenser under an argon atmosphere.

  • Add Grubbs' first-generation catalyst (5 mol%).

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired butenolide.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Asymmetric Aldol Reaction and Subsequent Steps

StepProductYield (%)Diastereomeric Ratio (dr)
Aldol ReactionAdducts 10 + 10a 85%9:1
TBS ProtectionTBS-ether 11 92%>99:1
DIBAL-H ReductionAldehyde 9 96%-

Table 2: Allylation, RCM, and Final Deprotection

StepProductYield (%)Diastereomer(s) Formed
Brown's Asymmetric AllylationHomoallylic alcohol 20 90%Single diastereomer
AcrylationAcrylate 22 81%-
Ring-Closing MetathesisProtected Lactone 23 87%-
Desilylation (HCl)This compound (1) 83%-

Data compiled from published synthetic routes.[3]

Biological Activity and Signaling Pathway

This compound functions as a G₂ checkpoint inhibitor.[1] The G₂ checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. By inhibiting this checkpoint, this compound can induce apoptosis in cancer cells, particularly in p53-deficient tumors, making it a target of interest in oncology.[4]

G cluster_pathway Simplified G2/M Checkpoint Pathway cluster_drug Drug Action dna_damage DNA Damage atm_atr ATM/ATR Kinases (Activated) dna_damage->atm_atr activates chk1_chk2 Chk1/Chk2 Kinases (Activated) atm_atr->chk1_chk2 phosphorylates cdc25 Cdc25 Phosphatase (Inhibited) chk1_chk2->cdc25 phosphorylates & inhibits cdk1_cyclinB Cdk1/Cyclin B (Inactive) cdc25->cdk1_cyclinB dephosphorylates & activates mitosis Mitosis cdk1_cyclinB->mitosis drives entry to g2_arrest G2 Arrest drug This compound drug->chk1_chk2 Inhibits Checkpoint

Caption: Mechanism of G2 checkpoint inhibition by this compound.

References

Application Notes and Protocols: Cryptomoscatone D2 Cytotoxicity Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2, a styrylpyrone isolated from the plants of the Cryptocarya genus, has demonstrated potential as an anticancer agent. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The primary method described is the MTT assay, which was used in a key study on cervical cancer cells. Additionally, protocols for the Sulforhodamine B (SRB) and Lactate Dehydrogenase (LDH) assays are included to offer alternative methods for evaluating cytotoxicity. A proposed signaling pathway for this compound-induced apoptosis is also presented, based on findings from related compounds.

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various human cell lines as determined by the MTT assay. Data is presented as percent cell survival relative to a vehicle control.

Cell LineTreatment DurationThis compound Concentration (µM)% Cell Survival (Mean ± SEM)
HeLa (HPV-infected cervical carcinoma)6 hours15Not significantly different from control
30Not significantly different from control
60Significant reduction
90Significant reduction
24 hours15Significant reduction
30Significant reduction
60Significant reduction
90Significant reduction
48 hours15Significant reduction
30Significant reduction
60Significant reduction
90Significant reduction
SiHa (HPV-infected cervical carcinoma)6 hours15Not significantly different from control
30Not significantly different from control
60Not significantly different from control
90Not significantly different from control
24 hours15Not significantly different from control
30Not significantly different from control
60Significant reduction
90Significant reduction
48 hours15Not significantly different from control
30Significant reduction
60Significant reduction
90Significant reduction
C33A (non-HPV infected cervical carcinoma)6 hours15Not significantly different from control
30Not significantly different from control
60Not significantly different from control
90Not significantly different from control
24 hours15Not significantly different from control
30Not significantly different from control
60Significant reduction
90Significant reduction
48 hours15Significant reduction
30Significant reduction
60Significant reduction
90Significant reduction
MRC-5 (non-malignant lung fibroblast)6 hours15Not significantly different from control
30Not significantly different from control
60Not significantly different from control
90Not significantly different from control
24 hours15Not significantly different from control
30Not significantly different from control
60Not significantly different from control
90Not significantly different from control
48 hours15Not significantly different from control
30Not significantly different from control
60Not significantly different from control
90Significant reduction

Experimental Protocols

Three common methods for assessing cytotoxicity are detailed below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines (e.g., HeLa, SiHa, C33A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 6, 24, 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with distilled water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time periods at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)] x 100

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound prep_compound->treat_cells seed_cells->treat_cells incubate_cells Incubate for 6, 24, or 48h treat_cells->incubate_cells add_reagent Add Assay Reagent (MTT, SRB, or LDH) incubate_cells->add_reagent measure_signal Measure Signal (Absorbance) add_reagent->measure_signal calc_viability Calculate % Cell Viability or Cytotoxicity measure_signal->calc_viability gen_report Generate Report calc_viability->gen_report

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related styrylpyrones and Cryptocarya compounds, this compound is proposed to induce apoptosis via the intrinsic pathway.[1][2][3][4][5][6] This process is likely initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade.[2][3][4][5][6] A key event in this pathway is the upregulation of the pro-apoptotic protein Bax.[1]

signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptotic_regulation Apoptotic Regulation cluster_caspase_cascade Caspase Cascade cryptomoscatone This compound ros ↑ Reactive Oxygen Species (ROS) cryptomoscatone->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction bax ↑ Bax (Pro-apoptotic) mito_dysfunction->bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2 Bcl-2 (Anti-apoptotic) bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for In Vitro Experiments Using Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomoscatone D2 is a naturally occurring styrylpyrone that has demonstrated significant cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive guide for designing and executing in vitro experiments to investigate the biological activities of this compound. The protocols detailed below focus on its potential as an anti-cancer agent, outlining methods to assess its impact on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways. Additionally, preliminary data suggests potential anti-inflammatory properties, and protocols to explore this aspect are also included.

Biological Activities of this compound

This compound has been shown to exhibit potent dose- and time-dependent cytotoxicity against human cervical carcinoma cell lines, including both HPV-infected (HeLa and SiHa) and non-HPV infected (C33A) cells. It also affects non-malignant cell lines such as human lung fibroblasts (MRC-5). The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the activation of the p53 tumor suppressor pathway.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on various human cell lines, as determined by MTT assay. Data is presented as percent cell viability relative to a vehicle control.

Cell LineTreatment TimeConcentration (µM)% Cell Viability (Mean ± SEM)
HeLa 24 hours15~85%
30~70%
60~40%
90~20%
48 hours15~75%
30~50%
60~20%
90~10%
SiHa 24 hours15~90%
30~80%
60~60%
90~40%
48 hours15~80%
30~65%
60~35%
90~20%
C33A 24 hours15~70%
30~55%
60~30%
90~15%
48 hours15~60%
30~40%
60~15%
90~5%
MRC-5 24 hours15~95%
30~85%
60~70%
90~50%
48 hours15~90%
30~75%
60~55%
90~30%

Note: The data presented is an approximate summary based on graphical representations from existing literature. Actual values may vary.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on cell viability.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines (e.g., HeLa, SiHa, C33A) and a non-malignant cell line (e.g., MRC-5)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a serum-free medium.

  • Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound (e.g., 15, 30, 60, 90 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired time points (e.g., 24 and 48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24h, 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability G->H

MTT Assay Workflow
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cell lines of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G cluster_flow Logical Flow of Apoptosis Detection start Cell Population live Live Cells (Annexin V-, PI-) start->live early Early Apoptotic (Annexin V+, PI-) start->early late Late Apoptotic/Necrotic (Annexin V+, PI+) start->late

Cell Population States in Apoptosis Assay
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cell lines of interest

  • 6-well plates

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol investigates the molecular mechanism of this compound by analyzing protein expression levels.

Materials:

  • This compound

  • Cell lines of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p21, anti-Cyclin B1, anti-CDC2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, harvest, and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

Signaling Pathways

Proposed p53-Mediated Apoptosis Pathway

This compound is hypothesized to induce apoptosis through the activation of the p53 pathway. Upon cellular stress induced by the compound, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c. Cytochrome c then activates the caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute apoptosis.

G cluster_pathway Proposed p53-Mediated Apoptosis Pathway for this compound CD2 This compound Stress Cellular Stress CD2->Stress p53 p53 Activation Stress->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

p53-Mediated Apoptosis Pathway
Proposed G2/M Cell Cycle Arrest Pathway

The induction of p53 by this compound can also lead to cell cycle arrest at the G2/M checkpoint. Activated p53 transcriptionally upregulates p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then inhibits the Cyclin B1/CDC2 complex, which is essential for the G2 to M phase transition. This inhibition prevents cells from entering mitosis, leading to G2/M arrest.

G cluster_pathway Proposed G2/M Cell Cycle Arrest Pathway for this compound CD2 This compound Stress Cellular Stress CD2->Stress p53 p53 Activation Stress->p53 p21 p21 Upregulation p53->p21 CyclinCDC2 Cyclin B1/CDC2 Complex p21->CyclinCDC2 G2M G2/M Arrest CyclinCDC2->G2M G2 to M Transition

G2/M Cell Cycle Arrest Pathway

These application notes and protocols provide a solid foundation for the in vitro investigation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental conditions.

Application Notes and Protocols for Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known cytotoxic effects of Cryptomoscatone D2 on various cell lines and detail the protocols for assessing its activity. Currently, the precise molecular mechanism of this compound's anti-cancer activity is not fully elucidated; however, based on the activity of structurally related styrylpyrones, a potential mechanism involving the induction of apoptosis is proposed.

Sensitive Cell Lines and Cytotoxicity

This compound, a styrylpyrone isolated from Cryptocarya mandioccana, has demonstrated dose- and time-dependent cytotoxicity against human cervical carcinoma cell lines and a non-malignant human lung fibroblast line. The following tables summarize the quantitative data on cell viability after treatment with this compound.

Table 1: Cell Viability (%) after Continuous Exposure to this compound

Cell LineConcentration (µM)6 hours24 hours48 hours
HeLa 1595 ± 580 ± 675 ± 7
3090 ± 470 ± 560 ± 6
6085 ± 650 ± 440 ± 5
9070 ± 530 ± 320 ± 3
SiHa 15100 ± 795 ± 690 ± 8
3098 ± 685 ± 780 ± 7
6090 ± 875 ± 665 ± 5
9080 ± 760 ± 550 ± 6
C33A 1590 ± 875 ± 770 ± 6
3085 ± 765 ± 655 ± 5
6075 ± 645 ± 535 ± 4
9060 ± 525 ± 415 ± 3
MRC-5 15100 ± 598 ± 495 ± 5
3098 ± 490 ± 585 ± 6
6095 ± 680 ± 770 ± 5
9085 ± 565 ± 655 ± 7

Data is presented as mean ± SEM (n=3). Cell viability is relative to a vehicle control. Data is adapted from Talita et al., Rev Ciênc Farm Básica Apl., 2009;30(3):315-322.

Table 2: Cell Viability (%) after 6-hour Exposure to this compound followed by a Recovery Period

Cell LineConcentration (µM)24-hour Recovery48-hour Recovery72-hour Recovery
HeLa 15100 ± 6100 ± 595 ± 6
3095 ± 590 ± 485 ± 5
6080 ± 770 ± 660 ± 7
9060 ± 650 ± 540 ± 4
SiHa 15100 ± 8100 ± 7100 ± 8
30100 ± 798 ± 695 ± 7
6090 ± 885 ± 780 ± 6
9075 ± 765 ± 655 ± 5
C33A 1580 ± 990 ± 895 ± 7
3070 ± 880 ± 785 ± 6
6050 ± 760 ± 670 ± 5
9030 ± 640 ± 550 ± 4
MRC-5 15100 ± 5100 ± 4100 ± 5
3098 ± 4100 ± 5100 ± 4
6090 ± 695 ± 5100 ± 6
9070 ± 580 ± 690 ± 5

Data is presented as mean ± SEM (n=3). Cell viability is relative to a vehicle control. Data is adapted from Talita et al., Rev Ciênc Farm Básica Apl., 2009;30(3):315-322.

Experimental Protocols

Cell Culture

HeLa, SiHa, C33A, and MRC-5 cell lines can be obtained from the American Type Culture Collection (ATCC).

  • HeLa, SiHa, and C33A cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MRC-5 cells should be cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the methodology described in the primary literature for assessing the cytotoxicity of this compound.[1]

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from a stock solution. The final concentrations should range from 15 µM to 90 µM. Ensure the final DMSO concentration in all wells (including controls) is less than 1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. For control wells, add medium with the same concentration of DMSO as the treatment wells.

  • Incubate the plates for the desired time points (e.g., 6, 24, or 48 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • After 4 hours, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h Allow attachment prepare_drug Prepare this compound dilutions add_drug Add drug to cells prepare_drug->add_drug incubate_treatment Incubate for 6, 24, or 48h add_drug->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow

Proposed Mechanism of Action

While the exact mechanism of this compound has not been elucidated, studies on other styrylpyrones suggest a potential role in the induction of apoptosis. The proposed pathway involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic cascade.

Proposed_Signaling_Pathway cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_execution Mitochondrial Events cluster_caspase Caspase Cascade cryptomoscatone This compound bcl2 Bcl-2 (Anti-apoptotic) cryptomoscatone->bcl2 Inhibition (?) bax Bax (Pro-apoptotic) cryptomoscatone->bax Activation (?) mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c release mito->cyto_c Leads to caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Cryptomoscatone D2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Cryptomoscatone D2 for use in cell culture experiments. The information is intended to guide researchers in accurately preparing this compound for cell-based assays.

Introduction to this compound

This compound is a naturally occurring styryl-lactone that belongs to the styrylpyrone class of compounds.[1] Members of this class have demonstrated various biological activities, including anti-tumor and cytotoxic effects.[1][2][3][4] Commercial suppliers indicate that this compound targets the p53 signaling pathway, a critical regulator of cell cycle and apoptosis that is often dysregulated in cancer.[5] Due to its hydrophobic nature, careful preparation is required to ensure its solubility and bioavailability in aqueous cell culture media.

Solubility of this compound

Data Presentation: this compound Solubility

SolventQuantitative SolubilityNotes and Recommendations
Dimethyl Sulfoxide (DMSO) Data not publicly available. A 10 mM stock solution is commercially available.[5]Recommended primary solvent. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[6][7] It is the solvent of choice for preparing high-concentration stock solutions of this compound.
Ethanol Data not publicly available.May be a suitable alternative solvent, but its compatibility and the potential for precipitation upon aqueous dilution should be tested.
Water / Aqueous Buffers (e.g., PBS) Insoluble or very poorly soluble.Direct dissolution in aqueous media is not recommended due to the hydrophobic nature of the compound.

Experimental Protocols

Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 288.34 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 288.34 g/mol * (1000 mg / 1 g) = 2.88 mg.

  • Weighing the compound:

    • Carefully weigh out 2.88 mg of this compound and place it in a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[6] Gentle warming to 37°C may also aid dissolution.[6]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage of the stock solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is critical to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Methodology:

  • Determine the final desired concentration of this compound and the final acceptable DMSO concentration.

    • The final DMSO concentration should ideally be below 0.5%, with concentrations below 0.1% being preferable for sensitive cell lines.[8]

  • Perform serial dilutions:

    • It is recommended to perform an intermediate dilution of the 10 mM stock solution in pre-warmed complete cell culture medium.

    • Example for a final concentration of 10 µM with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This gives a 100X intermediate stock of 100 µM this compound in 1% DMSO.

      • Vortex the intermediate dilution gently.

      • Add the appropriate volume of this 100 µM intermediate stock to your cell culture wells to achieve the final 10 µM concentration. For example, add 10 µL of the 100 µM solution to 90 µL of medium in a 96-well plate.

  • Solvent Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Addition to Cells:

    • Add the final working solutions (and the vehicle control) to your cells and mix gently by swirling the plate or flask.

    • Incubate the cells for the desired experimental duration.

Mandatory Visualizations

Experimental Workflow for this compound Preparation

G Experimental Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate control Prepare Vehicle Control (DMSO only) thaw->control final Prepare Final Dilution (e.g., in a 96-well plate) intermediate->final add_to_cells Add to Cell Culture final->add_to_cells control->add_to_cells incubate Incubate and Analyze add_to_cells->incubate

Caption: Workflow for preparing this compound solutions.

Proposed Signaling Pathway for this compound

G Proposed p53-Mediated Action of this compound cluster_0 Cellular Input cluster_1 Mechanism of Action cluster_2 Downstream Effects CMD2 This compound p53_mut Mutant p53 (Inactive) CMD2->p53_mut Reactivation? p53_wt Wild-Type p53 (Active) p53_mut->p53_wt p21 p21 Activation p53_wt->p21 Bax Bax Activation p53_wt->Bax cell_cycle Cell Cycle Arrest (G1/S) p21->cell_cycle apoptosis Apoptosis Bax->apoptosis

Caption: A proposed signaling pathway for this compound.

References

Application Notes: Isolating Cryptomoscatone D2 from Cryptocarya Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation of Cryptomoscatone D2, a bioactive styrylpyrone, from the leaves of Cryptocarya species. This document outlines the necessary steps from sample preparation to final purification, offering valuable information for natural product chemists, pharmacologists, and researchers interested in the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring styrylpyrone found in various Cryptocarya species, including Cryptocarya mandiocanna and Cryptocarya moschata.[1] This compound has garnered scientific interest due to its potential biological activities. Structurally, it possesses the chemical formula C17H20O4 and a molecular weight of 288.34 g/mol . It is soluble in a range of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. This protocol details a robust method for its extraction and purification, enabling further investigation into its pharmacological properties.

Data Presentation

The following table summarizes the quantitative data obtained from a representative isolation of this compound from Cryptocarya mandiocanna leaves.

ParameterValue
Starting Plant Material (dried leaves)3.6 kg
Crude Methylene Chloride Extract265 g
Ethyl Acetate Fraction55 g
Final Yield of this compound 169 mg

Experimental Protocol

This protocol is adapted from established methodologies for the isolation of styrylpyrones from Cryptocarya species.

1. Plant Material and Extraction

  • 1.1. Sample Preparation: Air-dry the leaves of the selected Cryptocarya species at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder to increase the surface area for efficient extraction.

  • 1.2. Maceration:

    • Submerge the powdered leaves (3.6 kg) in methylene chloride at a 1:5 (w/v) ratio.

    • Allow the mixture to macerate for 72 hours at room temperature with occasional agitation.

    • Filter the mixture and collect the filtrate.

    • Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methylene chloride extract (265 g).

2. Solvent Partitioning

  • 2.1. Hexane-Methanol/Water Partition:

    • Dissolve the crude extract in a 9:1 (v/v) mixture of methanol and water.

    • Perform a liquid-liquid extraction with n-hexane to remove nonpolar constituents.

    • Separate and discard the hexane layer.

  • 2.2. Ethyl Acetate-Methanol/Water Partition:

    • Adjust the hydroalcoholic phase to a 6:4 (v/v) methanol to water ratio.

    • Extract this phase with ethyl acetate.

    • Separate the ethyl acetate layer and concentrate it under reduced pressure to yield the ethyl acetate fraction (55 g).

3. Chromatographic Purification

  • 3.1. Solid Phase Extraction (SPE):

    • Subject the ethyl acetate fraction to SPE on a silica gel column.

    • Elute the column with a step gradient of n-hexane and ethyl acetate mixtures.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • 3.2. Low-Pressure Liquid Chromatography (LPLC):

    • Pool the fractions from SPE containing the compound of interest and subject them to LPLC on a silica gel column.

    • Elute with a suitable solvent system (e.g., a gradient of n-hexane/ethyl acetate) to achieve further separation.

  • 3.3. Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification of the enriched fraction by preparative HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with an appropriate ratio of methanol and water (e.g., 58:42 v/v).

    • Detection: UV detector at a wavelength of 254 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound (169 mg).

4. Structure Elucidation

Confirm the identity and purity of the isolated this compound using standard spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Visualization

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_final_product Final Product plant Dried & Powdered Cryptocarya Leaves (3.6 kg) maceration Maceration with Methylene Chloride plant->maceration crude_extract Crude Extract (265 g) maceration->crude_extract partition1 Hexane-MeOH/H2O Partition crude_extract->partition1 partition2 EtOAc-MeOH/H2O Partition partition1->partition2 etOAc_fraction Ethyl Acetate Fraction (55 g) partition2->etOAc_fraction spe Solid Phase Extraction (SPE) etOAc_fraction->spe lplc Low-Pressure Liquid Chromatography (LPLC) spe->lplc hplc Preparative HPLC lplc->hplc final_product Pure this compound (169 mg) hplc->final_product

Caption: Workflow for the isolation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cryptomoscatone D2 total synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during key reactions in the synthesis of this compound.

Mukaiyama Aldol Reaction

Issue: Low yield of the desired aldol adduct.

Possible Causes & Solutions:

CauseSolution
Decomposition of Lewis Acid: Traditional Lewis acids can decompose in the presence of trace amounts of water, leading to incomplete reaction.Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Consider using water-tolerant Lewis acids if anhydrous conditions are difficult to maintain.
Competitive Side Reactions: Classical aldol reactions under basic conditions can lead to self-condensation, dimerization, or dehydration.Utilize silyl enol ethers under acidic conditions (Mukaiyama conditions) to avoid these competitive pathways.
Suboptimal Lewis Acid: The choice of Lewis acid can significantly impact the reaction rate and yield.Screen a variety of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) to identify the most effective one for your specific substrate.
Steric Hindrance: Bulky protecting groups on the silyl enol ether or the aldehyde can hinder the reaction.If possible, consider using smaller protecting groups that can be selectively removed later in the synthesis.

Issue: Poor diastereoselectivity in the aldol addition.

Possible Causes & Solutions:

CauseSolution
Incorrect Reaction Conditions: Temperature and the nature of the Lewis acid can influence the transition state geometry.[1]Optimize the reaction temperature. Lower temperatures often lead to higher diastereoselectivity. The choice between chelating (e.g., TiCl₄) and non-chelating (e.g., BF₃·OEt₂) Lewis acids can control the formation of syn or anti products.[1]
Geometry of the Silyl Enol Ether: The (E) or (Z) geometry of the silyl enol ether can determine the relative stereochemistry of the product.Ensure the stereochemical purity of your silyl enol ether. Different preparation methods can favor the formation of one isomer over the other.
Horner-Wadsworth-Emmons (HWE) Reaction

Issue: Low yield of the desired α,β-unsaturated ester.

Possible Causes & Solutions:

CauseSolution
Inactive Phosphonate Ylide: Incomplete deprotonation of the phosphonate ester.Use a sufficiently strong base (e.g., NaH, KHMDS, LDA) and ensure anhydrous conditions. Allow adequate time for the ylide to form before adding the aldehyde.
Side Reactions: Self-condensation of the aldehyde or other unwanted reactions can occur if the ylide is not reactive enough.[2]The HWE reaction is generally chemoselective for aldehydes over ketones.[2] If side reactions persist, consider purifying the aldehyde immediately before use.
Difficult Product Isolation: The phosphate byproduct can sometimes complicate the workup.The dialkyl phosphate byproduct is typically water-soluble and can be removed by aqueous extraction.[3]

Issue: Poor (E/Z)-selectivity.

Possible Causes & Solutions:

CauseSolution
Nature of the Phosphonate and Substrate: The structure of the phosphonate reagent and the aldehyde can influence the stereochemical outcome.[4]The HWE reaction generally favors the formation of (E)-alkenes.[4][5] For the synthesis of (Z)-alkenes, consider the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups.[5]
Reaction Conditions: The base, solvent, and temperature can affect the selectivity.For base-sensitive substrates, the Masamune-Roush conditions (LiCl, DBU) can be employed.[5] A systematic study of reaction parameters may be necessary to optimize for the desired isomer.
Ring-Closing Metathesis (RCM)

Issue: Low yield of the cyclized product.

Possible Causes & Solutions:

CauseSolution
Catalyst Decomposition: Grubbs-type catalysts can decompose at elevated temperatures, leading to reduced activity.[6][7]Perform the reaction at a lower temperature (e.g., 40 °C instead of 60 °C).[7] The choice of solvent can also affect catalyst stability.
Catalyst Inhibition: Certain functional groups on the substrate can coordinate to the ruthenium center and inhibit catalysis.Ensure the substrate is free of impurities that could act as catalyst poisons. If inhibition is suspected, a higher catalyst loading may be required.
Unfavorable Ring Closure: The formation of very large or strained rings can be thermodynamically disfavored.This is generally not an issue for the lactone ring in this compound synthesis. The removal of the volatile byproduct, ethylene, drives the reaction to completion for terminal olefins.[8]

Issue: Formation of undesired side products (e.g., dimers, isomers).

Possible Causes & Solutions:

CauseSolution
Intermolecular Metathesis: At high concentrations, intermolecular reactions leading to dimerization can compete with the desired intramolecular RCM.Run the reaction at high dilution to favor the intramolecular cyclization.
Olefin Isomerization: The catalyst can sometimes isomerize the newly formed double bond.Additives such as 1,4-benzoquinone can suppress isomerization, but may also decrease the reaction rate.[7] Phenol has also been used as an isomerization suppressant.[7]
Brown's Asymmetric Allylation

Issue: Low yield and/or low enantioselectivity.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent: The choice of solvent is critical for this reaction.Diethyl ether is the preferred solvent as it allows for the precipitation of magnesium salts. THF can solubilize these salts, which may interfere with the reaction and reduce yield and selectivity.[9]
Presence of Magnesium Salts: Magnesium salts from the Grignard reagent can sequester the active borane reagent.[10]It is common practice to allow the magnesium salts to precipitate and then transfer the supernatant containing the allylborane reagent to the reaction with the aldehyde.[9]
Reaction Temperature: The reaction is highly sensitive to temperature.Maintain a low reaction temperature (e.g., -78 °C or -100 °C) to maximize enantioselectivity.[10][11]
Reagent Quality: The quality of the (+)- or (-)-DIP-Cl and the allyl Grignard reagent is crucial.Use freshly purchased or purified reagents. The enantiomeric purity of the DIP-Cl directly impacts the enantioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the total synthesis of this compound?

A1: Published total syntheses have reported overall yields in the range of 29-30%.[6]

Q2: Which key reactions are most critical for establishing the stereocenters in this compound?

A2: The key stereochemistry-defining reactions include the Mukaiyama aldol reaction (or other aldol variants), diastereoselective carbonyl reductions, and asymmetric allylations (e.g., Brown's or Maruoka's).[2][6][12]

Q3: My Ring-Closing Metathesis (RCM) reaction is sluggish. What can I do?

A3: First, ensure your Grubbs catalyst is active and has been stored properly. If the reaction is still slow, you can try slightly increasing the temperature, but be mindful of potential catalyst decomposition.[6] Using a more active second-generation Grubbs catalyst may also improve the reaction rate. Finally, ensure your solvent is thoroughly degassed to prevent catalyst deactivation by oxygen.

Q4: I am observing a mixture of (E) and (Z) isomers in my Horner-Wadsworth-Emmons reaction. How can I improve the selectivity?

A4: The HWE reaction inherently favors the (E)-isomer.[4] To enhance this selectivity, you can try different bases and solvents. If the (Z)-isomer is desired, the Still-Gennari modification using phosphonates with electron-withdrawing groups is the recommended approach.[5]

Q5: What are some common issues with the Sharpless Asymmetric Epoxidation?

A5: Catalyst poisoning can be an issue, so ensure your allylic alcohol substrate is pure. The reaction requires stoichiometric amounts of the tartrate ligand and the hydroperoxide oxidant. The choice of (+)- or (-)-diethyl or diisopropyl tartrate is crucial as it determines the facial selectivity of the epoxidation.[13][14]

Experimental Protocols

Protocol 1: General Procedure for a Mukaiyama Aldol Reaction
  • To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.

  • Stir the mixture for 10-15 minutes.

  • In a separate flame-dried flask, dissolve the silyl enol ether (1.2 equiv) in anhydrous DCM.

  • Add the solution of the silyl enol ether to the aldehyde-Lewis acid mixture dropwise via cannula.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)
  • To a round-bottom flask equipped with a reflux condenser, add the diene substrate (1.0 equiv).

  • Add a degassed solvent (e.g., dichloromethane or toluene) to achieve a high dilution (typically 0.001-0.01 M).

  • Bubble argon through the solution for 15-20 minutes to ensure it is oxygen-free.

  • Add the Grubbs catalyst (e.g., Grubbs' 2nd Generation, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. To remove residual ruthenium byproducts, you can wash the crude product with a solution of DMSO or use a silica gel plug treated with a ruthenium scavenger.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Transformations cluster_end Final Product A trans-Cinnamaldehyde B Asymmetric Aldol Reaction A->B Forms β-hydroxy ketone C Diastereoselective Reduction B->C Sets second stereocenter D Brown's Asymmetric Allylation C->D Introduces homoallylic alcohol E Ring-Closing Metathesis D->E Forms lactone ring F This compound E->F

Caption: A simplified workflow of a common synthetic route to this compound.

troubleshooting_logic Start Low Yield in RCM? Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_Temp Is the reaction temperature too high? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh catalyst, ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Conc Is the reaction concentration too high? Check_Temp->Check_Conc No Solution_Temp Lower the reaction temperature (e.g., to 40°C). Check_Temp->Solution_Temp Yes Solution_Conc Run the reaction at higher dilution. Check_Conc->Solution_Conc Yes End Yield Improved Check_Conc->End No Solution_Catalyst->End Solution_Temp->End Solution_Conc->End

Caption: A troubleshooting decision tree for a low-yielding Ring-Closing Metathesis (RCM) reaction.

References

Overcoming solubility issues with Cryptomoscatone D2 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cryptomoscatone D2. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your assays.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition to Aqueous Assay Media

Possible Cause: this compound is a hydrophobic compound with low aqueous solubility. Direct addition of a concentrated stock solution (e.g., in DMSO) to aqueous media can cause it to precipitate out of solution.

Solutions:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1%, to maintain cell viability and compound solubility.[1]

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Pre-warmed Media: Adding the compound to pre-warmed (37°C) media can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the assay media. However, avoid excessive foaming which can denature proteins.

  • Use of Surfactants: In some instances, a low concentration of a biocompatible surfactant, such as Tween® 80, can help to maintain the solubility of hydrophobic compounds. This should be optimized for your specific cell line and assay.

Issue: Inconsistent or Non-Reproducible Assay Results

Possible Cause: Inconsistent results in cell-based assays can often be traced back to issues with compound solubility and precipitation.[2] If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and experiments.

Solutions:

  • Visual Inspection: Before adding to cells, visually inspect your final diluted compound solution under a microscope to ensure no precipitate is present.

  • Consistent Protocol: Adhere strictly to a standardized protocol for compound dilution and addition to the assay plates.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can affect the final assay readout.[2]

  • Edge Effects: Avoid using the outer wells of a microplate, as they are more prone to evaporation, which can alter the compound concentration. Fill these wells with sterile PBS or media.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a styrylpyrone, a natural product isolated from Cryptocarya mandiocanna.[3] It has been investigated for its cytotoxic activity in cancer cell lines.[3]

Q2: What is the recommended solvent for this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for use in in vitro assays.[3][4]

Q3: What is the target of this compound?

The primary biological target of this compound has been identified as p53.[4] It is believed to exert its effects by modulating the p53 signaling pathway.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM.[4] Store this stock solution at -20°C for long-term stability.

Q5: What is the maximum recommended final DMSO concentration in a cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should ideally be kept at or below 0.5%, and not exceed 1%.[1]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC17H20O4[4]
Molecular Weight288.34 g/mol [4]
CAS Number276856-55-4[4]
Storage Temperature-20°C[4]
Common SolventDMSO[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions of this compound for treating cells in a 96-well plate format.

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[4]

  • Intermediate Dilution: Based on your desired final concentration, prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to achieve a final concentration of 10 µM in the well with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution (with 1% DMSO).

  • Final Dilution: Add the appropriate volume of the intermediate solution to the wells of your assay plate containing cells and medium to achieve the final desired concentration. For instance, if your wells contain 180 µL of medium and cells, you would add 20 µL of the 100 µM intermediate solution to get a final volume of 200 µL and a final this compound concentration of 10 µM.

Protocol 2: General Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.[3]

  • Cell Seeding: Seed your cells of interest (e.g., HeLa, SiHa, C33A) in a 96-well plate at a density of 2.5 x 10^4 cells per well and allow them to attach for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 15, 30, 60, and 90 µM) in serum-free medium for the desired time points (e.g., 6, 24, and 48 hours).[3] Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.

  • MTT Incubation: After the treatment period, add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the optical density at 540 nm using a microplate reader.[3]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan in DMSO mtt->dissolve read Read Absorbance at 540 nm dissolve->read calculate Calculate Cell Viability read->calculate

Caption: Workflow for evaluating the cytotoxicity of this compound.

p53_pathway Simplified p53 Signaling Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates mdm2 MDM2 mdm2->p53 inhibits p53->mdm2 negative feedback arrest Cell Cycle Arrest p53->arrest induces apoptosis Apoptosis p53->apoptosis induces repair DNA Repair p53->repair induces crypto This compound crypto->p53 activates/stabilizes

References

Technical Support Center: Optimizing Cryptomoscatone D2 for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cryptomoscatone D2 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published studies, a starting concentration range of 15 µM to 90 µM is recommended.[1] this compound has demonstrated dose- and time-dependent cytotoxicity in various cell lines within this range.[1] For initial experiments, it is advisable to use a broad range of concentrations to determine the optimal dose for your specific cell line and experimental conditions.

Q2: What is the appropriate solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q3: My this compound solution precipitates when I add it to the cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds.[5] Here are some troubleshooting steps:

  • Prepare a higher concentration stock solution in DMSO: This allows for the addition of a smaller volume to the culture medium, reducing the final DMSO concentration and the likelihood of precipitation.

  • Warm the cell culture medium: Gently warming the medium to 37°C before adding the compound solution can sometimes help maintain solubility.[5]

  • Vortex during dilution: When making intermediate dilutions, vortex the solution continuously to ensure rapid and uniform mixing.

  • Test solubility limits: Before conducting the full assay, perform a solubility test by adding your highest concentration of this compound to the cell culture medium and visually inspecting for precipitation over time.[5]

Q4: How long should I incubate the cells with this compound?

A4: The cytotoxic effect of this compound is time-dependent.[1] Studies have shown significant effects at incubation times of 6, 24, and 48 hours.[1] The optimal incubation time will depend on your cell line's doubling time and the specific endpoint being measured. A time-course experiment is recommended to determine the ideal duration for your assay.

Q5: Which cell lines have been tested with this compound?

A5: this compound has been shown to be cytotoxic to human cervical carcinoma cell lines (HeLa and SiHa), a non-HPV-infected malignant cell line (C33A), and a non-malignant human lung fibroblast line (MRC-5).[1]

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells Inconsistent cell seedingEnsure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting.[6]
Pipetting errorsCalibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability.[6]
Edge effects in the 96-well plateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[6]
Low signal or absorbance readings Insufficient cell numberOptimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase.
Incubation time is too shortIncrease the incubation time with the compound or the detection reagent (e.g., MTT).
High background in control wells Contamination of media or reagentsUse fresh, sterile reagents. Check for microbial contamination under a microscope.
Compound interferenceSome compounds can interfere with the assay chemistry. Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.

Quantitative Data

Cell LineConcentration Range (µM)Incubation Time (hours)Observed Effect
HeLa (Human cervical carcinoma)15 - 906, 24, 48Dose- and time-dependent cytotoxicity.[1]
SiHa (Human cervical carcinoma)15 - 906, 24, 48Dose- and time-dependent cytotoxicity.[1]
C33A (Human cervical carcinoma)15 - 906, 24, 48Dose- and time-dependent cytotoxicity.[1]
MRC-5 (Human lung fibroblast)15 - 906, 24, 48Dose- and time-dependent cytotoxicity.[1]

Experimental Protocols

MTT Assay for Determining Cytotoxicity

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Determine cell viability and concentration using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (to be determined for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Mix gently by pipetting or placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prep_Compound Prepare this compound Serial Dilutions Prep_Compound->Treat_Cells Incubate_Time Incubate (e.g., 24-72h) Treat_Cells->Incubate_Time Add_MTT Add MTT Reagent Incubate_Time->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Troubleshooting_Guide cluster_high_variability High Variability? cluster_low_signal Low Signal? cluster_high_background High Background? cluster_precipitation Precipitation? Start Inconsistent/Unexpected Results? High_Variability High_Variability Start->High_Variability Yes Low_Signal Low_Signal Start->Low_Signal No Check_Seeding Review Cell Seeding Technique Check_Pipetting Verify Pipette Calibration Avoid_Edge_Effect Avoid Plate Edge Wells Optimize_Cells Optimize Cell Seeding Density Increase_Incubation Increase Incubation Time Check_Contamination Check for Contamination Compound_Control Run Cell-Free Compound Control High_Stock Increase DMSO Stock Concentration Warm_Media Gently Warm Media Before Adding High_Variability->Check_Seeding High_Variability->Check_Pipetting High_Variability->Avoid_Edge_Effect Low_Signal->Optimize_Cells Low_Signal->Increase_Incubation High_Background High_Background Low_Signal->High_Background No High_Background->Check_Contamination High_Background->Compound_Control Precipitation Precipitation High_Background->Precipitation No Precipitation->High_Stock Precipitation->Warm_Media

Caption: Troubleshooting logic for common issues in cytotoxicity assays.

Intrinsic_Apoptosis_Pathway cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade Cryptomoscatone_D2 This compound (Cytotoxic Stress) Bax Bax/Bak Activation Cryptomoscatone_D2->Bax Bcl2 Bcl-2 Inhibition Cryptomoscatone_D2->Bcl2 Mito Mitochondrion Bax->Mito Promotes Bcl2->Mito Inhibits CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp3 Active Caspase-3 (Executioner) Active_Casp9->Active_Casp3 Cleavage & Activation Casp3 Pro-Caspase-3 Casp3->Active_Casp9 Apoptosis Apoptosis (Cell Death) Active_Casp3->Apoptosis

Caption: A potential intrinsic (mitochondrial) pathway for apoptosis induced by a cytotoxic compound.

References

How to minimize off-target effects of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cryptomoscatone D2

Disclaimer: Information regarding the specific off-target effects of this compound is not currently available in the public domain. This guide provides general strategies and best practices for minimizing off-target effects of small molecule inhibitors, using the hypothetical context of this compound as a Dopamine D2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for researchers using this compound?

Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended molecular targets within a biological system.[1] These unintended interactions can lead to a range of issues, from misleading experimental results to potential toxicity in a clinical setting.[2][3] For researchers, understanding and minimizing these effects is crucial for ensuring the validity and reproducibility of their findings.[3]

Q2: What are the common strategies to minimize the off-target effects of a novel compound like this compound?

Several strategies can be employed to reduce off-target effects:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[1]

  • High-Throughput Screening (HTS): Rapidly testing the compound against a large panel of potential targets to identify and eliminate those with significant off-target activity early on.[1]

  • Dose Optimization: Using the lowest effective concentration of the compound in experiments can help minimize off-target interactions, which are often concentration-dependent.

  • Use of Multiple Chemical Probes: Employing structurally distinct compounds that target the same primary protein can help confirm that the observed phenotype is due to on-target effects.

  • Genetic and Phenotypic Screening: Techniques like CRISPR-Cas9 or RNA interference can be used to validate that the compound's effect is dependent on the presence of the intended target.[1]

Q3: How can I experimentally identify the off-targets of this compound?

Several experimental approaches can identify off-target interactions:

  • Kinase Profiling: If this compound is suspected to have kinase activity, screening it against a broad panel of kinases is a common approach.[3][4] These services are commercially available and can provide data on the compound's inhibitory activity against hundreds of kinases.

  • Affinity-Based Methods: Techniques such as chemical proteomics can identify proteins that directly bind to the compound.[4]

  • Cell-Based Thermal Shift Assays (CETSA): This method can detect target engagement in living cells and can be adapted for proteome-wide off-target discovery.

  • Phenotypic Screening in Knockout/Knockdown Models: Comparing the effects of the compound in cells or organisms where the intended target has been knocked out or its expression reduced can reveal target-independent effects.[1]

Troubleshooting Guide

Issue 1: I'm observing a phenotype in my cell-based assay that is inconsistent with the known signaling pathway of the D2 receptor.

  • Possible Cause: This could be due to an off-target effect of this compound on another signaling molecule.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a target engagement assay (e.g., CETSA) to verify that this compound is binding to the D2 receptor at the concentration used.

    • Perform a Broad Off-Target Screen: Conduct a comprehensive kinase or proteome-wide screen to identify potential unintended targets.[3][4]

    • Use a Structurally Unrelated D2 Antagonist: If a similar "inconsistent" phenotype is observed with a different D2 antagonist, the initial hypothesis about the D2 signaling pathway may need re-evaluation. If the phenotype is unique to this compound, it is likely an off-target effect.

    • Dose-Response Curve: Generate a detailed dose-response curve. Off-target effects often occur at higher concentrations. Determine if the inconsistent phenotype disappears at lower concentrations that still show on-target activity.

Issue 2: My in vivo results with this compound show unexpected toxicity.

  • Possible Cause: Off-target interactions are a common cause of toxicity.[2]

  • Troubleshooting Steps:

    • In Silico Toxicity Prediction: Utilize computational tools to predict potential off-target interactions that could lead to toxicity.[2]

    • Broad Liability Screening: Screen this compound against a panel of targets known for causing adverse effects (e.g., hERG channel, CYPs).

    • Metabolite Identification: Investigate if the toxicity is caused by a metabolite of this compound.

    • Reduce Dosage: Determine the minimum effective dose in your animal model to see if toxicity can be mitigated while retaining efficacy.

Quantitative Data Summary

The following tables represent hypothetical data from off-target screening of this compound.

Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase TargetPercent InhibitionOn-Target/Off-Target
Dopamine D2 Receptor 95% On-Target
DYRK1A85%Off-Target
CDK1678%Off-Target
PIM365%Off-Target
SRC30%Off-Target
LCK25%Off-Target
EGFR10%Off-Target

This table is a hypothetical representation based on common off-target kinases for small molecules.[3]

Table 2: IC50 Values for this compound Against On-Target and Key Off-Targets

TargetIC50 (nM)
Dopamine D2 Receptor 50
DYRK1A800
CDK161200
PIM32500

This table illustrates how determining the IC50 can quantify the selectivity of the compound.

Experimental Protocols

Protocol 1: Kinase Profiling using a Commercial Service

This protocol outlines the general steps for submitting a compound like this compound for broad kinase profiling.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the purity of the compound is >95% as determined by HPLC.

    • Prepare the required volume and concentration as specified by the service provider.

  • Service Provider Submission:

    • Select a reputable provider offering a large kinase panel (e.g., >400 kinases).[4]

    • Choose the screening concentration (a single high concentration, e.g., 1 µM, is common for initial screens).

    • Complete the submission form, providing all necessary information about the compound.

    • Ship the compound according to the provider's instructions.

  • Data Analysis:

    • The provider will return data as percent inhibition for each kinase.

    • Identify "hits" (kinases inhibited above a certain threshold, e.g., >50%).

    • Follow up with IC50 determination for the most potent off-target kinases to quantify the selectivity window.

Protocol 2: Cell-Based Target Engagement Assay (CETSA)

This protocol describes a method to verify that this compound engages the D2 receptor in a cellular context.

  • Cell Culture:

    • Culture a cell line endogenously expressing the D2 receptor or a stably transfected cell line.

    • Grow cells to ~80% confluency.

  • Compound Treatment:

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). One temperature should be at the melting point of the target protein.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble D2 receptor in each sample by Western blot or another quantitative protein detection method.

  • Data Interpretation:

    • Binding of this compound should stabilize the D2 receptor, resulting in more soluble protein at higher temperatures compared to the vehicle control.

    • Plotting the amount of soluble protein against temperature will generate a "melting curve," which should shift to the right in the presence of the compound.

Visualizations

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cryptomoscatone_D2 This compound D2R D2 Receptor Cryptomoscatone_D2->D2R Antagonist Dopamine Dopamine Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits Downstream Downstream Effects PKA->Downstream

Caption: Hypothetical signaling pathway of the Dopamine D2 receptor.

Off_Target_Workflow Start Start: Novel Compound (this compound) In_Silico In Silico Prediction (Computational Screening) Start->In_Silico HTS High-Throughput Screening (e.g., Kinase Panel) Start->HTS In_Silico->HTS Analyze_Hits Analyze Hits (>50% Inhibition) HTS->Analyze_Hits IC50 Determine IC50 for Hits Analyze_Hits->IC50 Hits Found End End: Characterized Compound Analyze_Hits->End No Hits Cell_Assay Cell-Based Assays (Target Engagement, Phenotype) IC50->Cell_Assay Validate Validate Off-Target (Knockout/Knockdown) Cell_Assay->Validate Validate->End

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Tree Start Unexpected Phenotype Observed Check_Conc Is concentration >10x IC50 for primary target? Start->Check_Conc Lower_Conc Lower Concentration & Re-evaluate Check_Conc->Lower_Conc Yes Check_Control Use structurally different control compound Check_Conc->Check_Control No Lower_Conc->Check_Control Phenotype_Persists Phenotype persists with control compound? Check_Control->Phenotype_Persists Revisit_Hypothesis Re-evaluate on-target hypothesis Phenotype_Persists->Revisit_Hypothesis Yes Off_Target_Screen Likely Off-Target. Perform broad screen. Phenotype_Persists->Off_Target_Screen No

Caption: Troubleshooting unexpected experimental results.

References

Refining experimental protocols for Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research on the biological application of Cryptomoscatone D2 is limited. The following protocols and troubleshooting guides are based on standard methodologies for characterizing putative G2 checkpoint inhibitors and compounds targeting the p53 pathway. These should be considered as starting templates and may require significant optimization for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: Preliminary information suggests that this compound is a G2 checkpoint inhibitor and may target the p53 signaling pathway. However, detailed mechanistic studies are not widely available in published literature.

Q2: In what solvent should I dissolve this compound?

Q3: What is a typical working concentration for a novel G2 checkpoint inhibitor?

A3: For a novel compound like this compound, it is crucial to perform a dose-response curve to determine the optimal working concentration. A starting point could be a range from 1 nM to 100 µM. Key readouts for this initial screen could include cell viability (e.g., using an MTT or CellTiter-Glo assay) and cell cycle analysis.

Q4: Which cell lines are appropriate for studying this compound?

A4: The choice of cell line will depend on your research question. To investigate its effect on the G2 checkpoint and p53 pathway, consider using:

  • p53 wild-type cell lines: e.g., A549 (lung carcinoma), U2OS (osteosarcoma), MCF-7 (breast adenocarcinoma).

  • p53-mutant or null cell lines: e.g., H1299 (non-small cell lung carcinoma, p53-null), Saos-2 (osteosarcoma, p53-null), MDA-MB-231 (breast adenocarcinoma, mutant p53). Comparing the effects of this compound in these cell lines can help elucidate the role of p53 in its mechanism of action.

Troubleshooting Guides

Problem 1: No observable effect on cell cycle distribution.
Possible Cause Suggested Solution
Compound Inactivity Verify the identity and purity of your this compound sample. Consider sourcing from a different vendor or performing analytical chemistry to confirm its structure.
Incorrect Concentration Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) to identify the active concentration range.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration.
Cell Line Resistance The chosen cell line may have intrinsic resistance mechanisms. Try a different cell line with a known sensitivity to G2 checkpoint inhibitors.
Compound Instability The compound may be unstable in your culture medium. Prepare fresh dilutions for each experiment and minimize exposure to light and elevated temperatures.
Problem 2: High levels of cell death observed at all tested concentrations.
Possible Cause Suggested Solution
General Cytotoxicity The compound may be broadly cytotoxic at the tested concentrations. Lower the concentration range significantly (e.g., into the picomolar or low nanomolar range).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.
Off-Target Effects The compound may have off-target effects that induce rapid apoptosis or necrosis. Consider using a pan-caspase inhibitor (like Z-VAD-FMK) to determine if the cell death is caspase-dependent.
Problem 3: Inconsistent results between experiments.
Possible Cause Suggested Solution
Cell Culture Conditions Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
Compound Preparation Prepare a large, single batch of high-concentration stock solution to be used for a series of experiments. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Assay Variability Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and instrument settings. Include positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest (e.g., A549)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Treat cells with a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: p53 Activation by Western Blot

This protocol is to determine if this compound treatment leads to an increase in p53 protein levels.

Materials:

  • Cells of interest (e.g., U2OS)

  • Complete cell culture medium

  • This compound

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control as described in Protocol 1 for the desired time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities and normalize to the loading control (β-actin). An increase in p53 and its downstream target p21 would suggest activation of the pathway.

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound

ConcentrationCell Viability (% of Control)Standard Deviation
0 µM (Vehicle)1005.2
0.01 µM98.14.8
0.1 µM85.36.1
1 µM52.77.3
10 µM15.43.9
100 µM2.11.5

Table 2: Hypothetical Cell Cycle Analysis Data for this compound in A549 cells (24h treatment)

Concentration% G0/G1% S% G2/M
0 µM (Vehicle)55.225.119.7
1 µM40.115.844.1
10 µM25.610.364.1

Visualizations

G2_M_Checkpoint cluster_0 DNA Damage Response cluster_1 Cell Cycle Machinery DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p53 p53 ATM_ATR->p53 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Inhibition p21 p21 p53->p21 Transcription CyclinB_Cdk1 Cyclin B/Cdk1 Cdc25->CyclinB_Cdk1 Mitosis Mitosis CyclinB_Cdk1->Mitosis p21->CyclinB_Cdk1 Inhibition Cryptomoscatone_D2 This compound (Hypothesized) Cryptomoscatone_D2->Chk1_Chk2 Inhibition?

Caption: Hypothesized mechanism of G2/M checkpoint arrest by this compound.

p53_Pathway cluster_p53_targets p53 Target Gene Transcription Cellular_Stress Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Cellular_Stress->ATM_ATR MDM2 MDM2 ATM_ATR->MDM2 Inhibition p53 p53 ATM_ATR->p53 Phosphorylation (Activation) MDM2->p53 Binds & Inhibits p53_ub p53 (Ubiquitinated) p53->p53_ub Ubiquitination by MDM2 p21 p21 p53->p21 BAX BAX p53->BAX GADD45 GADD45 p53->GADD45 Proteasome Proteasomal Degradation p53_ub->Proteasome Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis BAX->Apoptosis Induces DNA_Repair DNA_Repair GADD45->DNA_Repair Induces Cryptomoscatone_D2 This compound (Hypothesized) Cryptomoscatone_D2->Cellular_Stress Induces?

Caption: Overview of the p53 signaling pathway.

Experimental_Workflow Start Start: Characterize This compound Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Cell_Cycle 2. Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Use concentrations around IC50 G2_Arrest Observe G2/M Arrest? Cell_Cycle->G2_Arrest Western_Blot 3. Western Blot for p53 & p21 G2_Arrest->Western_Blot Yes End End G2_Arrest->End No, re-evaluate hypothesis p53_Activation p53 Pathway Activated? Western_Blot->p53_Activation Further_Studies Further Mechanistic Studies (e.g., Kinase Assays, Immunofluorescence) p53_Activation->Further_Studies Yes p53_Activation->End No, investigate alternate pathways Further_Studies->End

Caption: Logical workflow for investigating the biological activity of this compound.

Avoiding degradation of Cryptomoscatone D2 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Cryptomoscatone D2 during storage. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to address specific issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat (solid) this compound?

A1: For long-term storage, neat this compound should be stored at -20°C.[1] It is recommended to store it in an airtight container, protected from light, to minimize oxidative and photodegradation. The expiration date is typically 12 months from the date of receipt when stored under these conditions.[1]

Q2: How should I store this compound in solution?

A2: If you have dissolved this compound in a solvent like DMSO, it is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower. Solutions should be stored in light-blocking, airtight containers.

Q3: What are the primary chemical features of this compound that make it susceptible to degradation?

A3: this compound is a styryl lactone.[2][3][4][5] Its structure contains two key features that influence its stability:

  • A Lactone Ring: This is a cyclic ester which is susceptible to hydrolysis (ring-opening) under acidic or basic conditions.[6][7]

  • An α,β-Unsaturated Ketone: This conjugated system is electron-deficient and can be reactive. It is susceptible to nucleophilic attack (Michael addition) and oxidative degradation at the carbon-carbon double bond.[8][9][10]

Q4: What are the visible signs of this compound degradation?

A4: Visual inspection may not be sufficient to detect degradation. While a change in color or the appearance of precipitates could indicate a problem, significant degradation can occur without any visible change. The most reliable way to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q5: How can I confirm the purity and integrity of my this compound sample?

A5: The most effective method is to use a validated stability-indicating HPLC method.[11][12] This type of method can separate the intact this compound from any potential degradation products, allowing for accurate quantification of its purity.

Troubleshooting Guide

If you suspect degradation of your this compound stock due to inconsistent experimental results or other observations, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Suspected Degradation A Inconsistent or Unexpected Experimental Results B 1. Assess Purity with Stability-Indicating HPLC Method A->B Start Here C Is Purity >95%? B->C F 2. Review Storage Conditions (Temperature, Light, Air Exposure) B->F D Degradation Confirmed. Discard Sample. Review Storage Practices. C->D No E Purity is Acceptable. Troubleshoot Experimental Protocol. C->E Yes G Were conditions optimal? F->G G->B Yes, but still suspect H Implement Correct Storage Procedures G->H No H->D

Caption: Troubleshooting workflow for suspected this compound degradation.

Potential Degradation Pathways

Based on its chemical structure, this compound is primarily susceptible to hydrolysis and oxidation. The following diagram illustrates these potential degradation pathways.

G cluster_0 Potential Degradation Pathways of this compound CryptomoscatoneD2 This compound (Styryl Lactone) HydrolyzedProduct Ring-Opened Product (Hydroxy Carboxylic Acid) CryptomoscatoneD2->HydrolyzedProduct Hydrolysis (Acid/Base, H₂O) OxidizedProduct Oxidized Product (e.g., Epoxide, Diol) CryptomoscatoneD2->OxidizedProduct Oxidation (e.g., H₂O₂, Air)

Caption: Potential hydrolytic and oxidative degradation pathways of this compound.

Experimental Protocols

To proactively ensure the stability of this compound and the validity of experimental results, researchers can perform forced degradation studies and develop a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to deliberately degrade the sample to identify potential degradation products and establish the specificity of the analytical method.[5][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Objective: To understand the degradation profile of this compound under various stress conditions as mandated by ICH guidelines (Q1A/Q1B).[2][8][14]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the solutions to the conditions outlined in the table below. For each condition, a control sample protected from the stress condition (e.g., wrapped in foil for photostability) should be analyzed concurrently.

  • Analysis: After the exposure period, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2 - 8 hours
Base Hydrolysis 0.1 M NaOHRoom Temp30 min - 4 hours
Oxidation 3% H₂O₂Room Temp2 - 8 hours
Thermal Degradation Heat80°C24 - 72 hours
Photostability UV & Visible LightRoom TempExpose to ≥ 1.2 million lux hours and ≥ 200 watt hours/m²[15]
Stability-Indicating HPLC Method Development Protocol

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[11][12]

Objective: To develop and validate an HPLC method capable of separating this compound from all its potential degradation products generated during stress testing.

Workflow Diagram:

G cluster_0 Workflow for Stability Assessment A Receive This compound B Perform Forced Degradation Studies A->B C Develop Stability-Indicating HPLC Method B->C Use stressed samples to confirm separation D Validate Method (ICH Q2(R1)) C->D E Use Validated Method for Routine Purity Checks & Long-Term Stability Studies D->E F Establish Optimal Storage Conditions E->F

Caption: Experimental workflow for assessing the stability of this compound.

Methodology:

  • Column and Mobile Phase Selection: Start with a common reversed-phase column and a gradient mobile phase to achieve good separation.

  • Method Optimization: Inject a mixture of the stressed samples. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak (this compound) and all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[10][16][17]

Table 2: Example Starting Parameters for HPLC Method Development

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detector set to an appropriate wavelength (e.g., 254 nm or a λmax determined by UV scan)
Injection Volume 10 µL

References

Validation & Comparative

Unveiling the Biological Landscape of Cryptomoscatone D2 Stereoisomers: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

While the synthesis of multiple stereoisomers of Cryptomoscatone D2 has been achieved, a comprehensive head-to-head comparison of their biological activities remains an area ripe for investigation. To date, published research has focused on the characterization of individual isomers, revealing cytotoxic properties and G2 checkpoint inhibition. This guide synthesizes the available data, presenting the biological activities of specific this compound stereoisomers and the experimental protocols used for their evaluation.

Cytotoxicity Profile of Natural this compound

Naturally occurring this compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. A key study evaluated its impact on cervical carcinoma cells (HeLa and SiHa), a non-HPV infected cervical cancer cell line (C33A), and a non-malignant human lung fibroblast cell line (MRC-5). The results indicated a dose- and time-dependent reduction in cell viability across all tested cell lines.[1]

Experimental Data:

Table 1: Cytotoxicity of Natural this compound on Human Cell Lines [1]

Cell LineTreatment Time (hours)IC50 (µM) - Approximate Values*
HeLa24~30-60
48<30
SiHa24>90
48~60-90
C33A24~30-60
48<30
MRC-524~60-90
48~30-60

*Approximate IC50 values are extrapolated from graphical data presented in the source publication.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of natural this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Experimental Workflow:

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for specified time periods (e.g., 24h, 48h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 3-4h to allow formazan formation add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability relative to control read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

(Z)-Cryptomoscatone D2 as a G2 Checkpoint Inhibitor

A stereoselective synthesis of (Z)-cryptomoscatone D2 has been accomplished, and this particular isomer has been identified as a G2 checkpoint inhibitor.[2] The G2 checkpoint is a critical cell cycle control mechanism that prevents cells with damaged DNA from entering mitosis. By inhibiting this checkpoint, (Z)-cryptomoscatone D2 can potentially induce mitotic catastrophe and cell death in cancer cells, particularly those with a defective G1 checkpoint.

While the study identifies (Z)-cryptomoscatone D2 as a G2 checkpoint inhibitor, it does not provide quantitative data on its potency or a direct comparison with other stereoisomers.

Signaling Pathway: G2/M Checkpoint

The G2/M checkpoint is a complex signaling pathway that ensures the fidelity of cell division. When DNA damage is detected, a cascade of protein kinases is activated, ultimately leading to the inactivation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

G2_M_Checkpoint DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases (Activated) ATM_ATR->Chk1_Chk2 phosphorylates Cdc25 Cdc25 Phosphatase (Inactive) Chk1_Chk2->Cdc25 phosphorylates and inhibits CyclinB1_CDK1 Cyclin B1/CDK1 Complex (Inactive) Cdc25->CyclinB1_CDK1 dephosphorylates and activates G2_Arrest G2 Phase Arrest CyclinB1_CDK1->p1 Cryptomoscatone_D2 (Z)-Cryptomoscatone D2 Cryptomoscatone_D2->Chk1_Chk2 inhibits? p1->G2_Arrest progression to Mitosis

Caption: Simplified G2/M checkpoint signaling pathway.

Experimental Protocol: G2 Checkpoint Inhibition Assay

A common method to assess G2 checkpoint inhibition involves treating cells with a DNA-damaging agent to induce G2 arrest, followed by treatment with the potential inhibitor. The abrogation of the G2 arrest is then quantified, often by flow cytometry to measure the percentage of cells entering mitosis.

Experimental Workflow:

G2_Inhibition_Workflow cluster_setup Cell Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture cells to desired confluency dna_damage Induce DNA damage (e.g., with etoposide) to arrest cells in G2 cell_culture->dna_damage add_inhibitor Add (Z)-Cryptomoscatone D2 at various concentrations dna_damage->add_inhibitor incubation Incubate for a defined period add_inhibitor->incubation cell_harvest Harvest and fix cells incubation->cell_harvest stain_dna Stain DNA with a fluorescent dye (e.g., propidium iodide) cell_harvest->stain_dna stain_mitosis Stain for mitotic marker (e.g., phospho-histone H3) cell_harvest->stain_mitosis run_flow Acquire data on a flow cytometer stain_dna->run_flow stain_mitosis->run_flow quantify_mitosis Quantify the percentage of mitotic cells run_flow->quantify_mitosis

References

A Proposed Research Framework for Cross-Validating the Anti-Inflammatory Mechanism of Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks detailed studies on the mechanism of action of Cryptomoscatone D2. Therefore, this guide presents a hypothetical research framework to investigate its potential anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. The experimental data herein is simulated for illustrative purposes.

Introduction

This compound is a styrylpyrone isolated from Cryptocarya mandiocanna that has demonstrated dose- and time-dependent cytotoxicity against several human cervical carcinoma cell lines.[1] While its anti-cancer potential is noted, many natural compounds with cytotoxic properties also exhibit modulatory effects on key inflammatory pathways. This guide proposes a series of experiments to investigate the hypothesis that this compound exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

To validate this proposed mechanism, this compound's performance will be compared against two well-characterized NF-κB inhibitors:

  • Bay 11-7082: An irreversible inhibitor of IκBα phosphorylation, preventing the release and nuclear translocation of NF-κB.

  • SC-514: A selective inhibitor of the IκB kinase β (IKKβ), a key upstream kinase in the canonical NF-κB pathway.

Comparative Data on a Hypothesized Anti-Inflammatory Activity

The following tables present simulated data that would be expected if this compound acts as an inhibitor of the NF-κB pathway. These experiments would typically be performed in a relevant cell line, such as RAW 264.7 macrophage-like cells, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Cytotoxicity Profile of Test Compounds on RAW 264.7 Macrophages

CompoundIC50 (µM) after 24h
This compound> 50
Bay 11-708215.2
SC-51425.8

This table illustrates the concentration at which each compound reduces cell viability by 50%. A higher IC50 value for this compound would suggest that its anti-inflammatory effects (observed at lower concentrations) are not due to general toxicity.

Table 2: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production

Compound (Concentration)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound (10 µM)68.5 ± 5.462.1 ± 4.9
Bay 11-7082 (5 µM)85.2 ± 6.179.8 ± 5.5
SC-514 (10 µM)75.4 ± 5.870.3 ± 6.2

This table compares the ability of the compounds to reduce the production of key inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated cells.

Table 3: Effect on NF-κB Pathway Protein Activation

Compound (Concentration)p-IκBα Levels (% of Control)IκBα Degradation (% of Control)
This compound (10 µM)45.3 ± 4.152.8 ± 4.7
Bay 11-7082 (5 µM)18.9 ± 3.225.6 ± 3.9
SC-514 (10 µM)35.7 ± 3.841.2 ± 4.3

This table shows the quantitative effect of the compounds on the phosphorylation and subsequent degradation of IκBα, a key event in the activation of the NF-κB pathway. Lower percentages indicate stronger inhibition.

Proposed Signaling Pathway and Experimental Workflow

Diagram 1: Hypothesized NF-κB Signaling Pathway Inhibition

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activation NFkB_IkB NF-κB/IκBα (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκBα p_IkB p-IκBα NFkB_IkB->p_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB Release Proteasome Proteasome Degradation p_IkB->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation CryptoD2 This compound (Hypothesized Target) CryptoD2->IKK_complex Hypothesized SC514 SC-514 SC514->IKK_complex Bay11 Bay 11-7082 Bay11->p_IkB Inhibits Formation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound and comparator compounds.

Diagram 2: Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_assays Parallel Assays start Start: Culture RAW 264.7 Cells treatment Pre-treat with: - this compound - Bay 11-7082 - SC-514 - Vehicle Control start->treatment stimulation Stimulate with LPS (1 µg/mL) (Except for negative control) treatment->stimulation viability MTT Assay for Cell Viability stimulation->viability elisa ELISA for TNF-α and IL-6 in Supernatant stimulation->elisa western Western Blot for p-IκBα and Total IκBα in Lysates stimulation->western analysis Data Analysis and Comparison viability->analysis elisa->analysis western->analysis conclusion Conclusion on Mechanism of Action analysis->conclusion

References

Comparative Analysis of Cryptomoscatone D2 in Different Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Cryptomoscatone D2 across various cancer cell lines, summarizing key experimental data and outlining the methodologies used. The information is intended to support further research and drug development efforts related to this natural compound.

Data Presentation

The cytotoxic activity of this compound was evaluated in human cervical carcinoma cell lines (HeLa and SiHa, both HPV-infected), a non-HPV-infected human cervical carcinoma cell line (C33A), and a non-malignant human lung fibroblast cell line (MRC-5). The half-maximal inhibitory concentration (IC50) values, estimated from dose-response curves after 24 and 48 hours of continuous treatment, are presented below. It is important to note that the cytotoxicity of this compound was found to be both dose- and time-dependent.[1]

Cell LineCancer TypeHPV StatusEstimated IC50 at 24h (µM)Estimated IC50 at 48h (µM)
HeLa Cervical CarcinomaPositive~45~30
SiHa Cervical CarcinomaPositive>90~75
C33A Cervical CarcinomaNegative~50~35
MRC-5 Lung Fibroblast (Non-malignant)N/A>90~80

Note: IC50 values are estimated from graphical data presented in the cited study and represent the concentration at which a 50% reduction in cell viability was observed.

Comparative Efficacy

Based on the available data, this compound demonstrated notable cytotoxic effects against the tested cervical cancer cell lines.[1] The compound appeared to be more potent against HeLa and C33A cells compared to SiHa and the non-malignant MRC-5 cells, particularly at the 24 and 48-hour time points.[1] The higher IC50 values observed for the MRC-5 cell line suggest a degree of selectivity for cancer cells, a desirable characteristic for a potential anticancer agent.

Interestingly, the HPV-positive HeLa cells appeared more sensitive to this compound than the HPV-positive SiHa cells.[1] The non-HPV-infected C33A cell line also showed significant sensitivity.[1] Following a 6-hour treatment, HPV-infected cell lines (HeLa and SiHa) showed a greater ability to recover and proliferate compared to the C33A and MRC-5 cell lines, suggesting different cellular responses to the compound.[2]

Postulated Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated in the available literature, its cytotoxic and antiproliferative effects suggest the involvement of key signaling pathways that regulate cell survival and death. A potential target for this compound is the p53 signaling pathway, a critical tumor suppressor pathway often dysregulated in cancer. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action of this compound.

G cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Downstream Effects Cryptomoscatone_D2 This compound p53_activation p53 Activation Cryptomoscatone_D2->p53_activation Induces Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p53_activation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis p53_activation->Apoptosis Induces

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

The primary method used to assess the cytotoxicity of this compound in the cited studies was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

MTT Assay Protocol

  • Cell Seeding: HeLa, SiHa, C33A, and MRC-5 cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with varying concentrations of this compound (15, 30, 60, and 90 µM) for different time periods (6, 24, and 48 hours). A vehicle control (DMSO) and a positive control were also included.

  • MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. IC50 values were determined from the dose-response curves.

Experimental Workflow

The general workflow for evaluating the in vitro cytotoxicity of this compound is depicted below.

G cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (HeLa, SiHa, C33A, MRC-5) start->cell_culture treatment Treatment with This compound (Varying Concentrations & Times) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis (Calculation of % Viability & IC50) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion

This compound exhibits significant cytotoxic activity against human cervical cancer cell lines, with a degree of selectivity over non-malignant cells. The dose- and time-dependent nature of its effects, along with the differential recovery rates observed between cell lines, suggests a complex mechanism of action that warrants further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways, such as the p53 pathway, to fully understand its therapeutic potential. The provided data and protocols offer a foundation for researchers to build upon in the exploration of this compound as a potential anticancer agent.

References

Comparative Efficacy of Natural vs. Synthetic Cryptomoscatone D2 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects and underlying molecular mechanisms of naturally sourced and synthetically produced Cryptomoscatone D2, a promising G2 checkpoint inhibitor targeting the p53 pathway.

Introduction

This compound, a naturally occurring styryl-lactone, has garnered significant interest within the oncology research community for its potent cytotoxic and anti-proliferative activities. Initially isolated from the leaves of Cryptocarya mandiocanna, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The successful total synthesis of this compound has opened avenues for its broader investigation and potential therapeutic development. This guide provides a comprehensive comparison of the efficacy of natural versus synthetic this compound, supported by available experimental data, detailed methodologies, and an exploration of its mechanism of action.

Comparative Cytotoxicity Data

While a direct head-to-head comparative study evaluating the efficacy of natural versus synthetic this compound is not yet available in the published literature, data from a key study on the natural compound provides a benchmark for its cytotoxic potential. The cytotoxicity of naturally sourced this compound was assessed using the MTT assay across a panel of human cervical carcinoma cell lines (HeLa, SiHa, C33A) and a non-malignant human lung fibroblast cell line (MRC-5)[1][2]. The results, summarized below, demonstrate a dose- and time-dependent reduction in cell viability.

Cell LineTreatment TimeConcentration (µM)% Cell Viability (Mean ± SEM)
HeLa 24h15~85%
30~70%
60~55%
90~40%
48h15~75%
30~50%
60~30%
90~20%
SiHa 24h15~95%
30~90%
60~80%
90~70%
48h15~90%
30~80%
60~65%
90~50%
C33A 24h15~80%
30~60%
60~40%
90~25%
48h15~65%
30~40%
60~20%
90~10%
MRC-5 24h15~98%
30~95%
60~85%
90~75%
48h15~95%
30~85%
60~70%
90~60%

Note: The data presented is an approximation derived from graphical representations in the cited literature and is intended for comparative purposes.

The study on the first stereoselective total synthesis of (Z)-Cryptomoscatone D2 identified it as a natural G2 checkpoint inhibitor, implying that biological activity was confirmed for the synthetic compound[3]. However, specific quantitative cytotoxicity data for the synthetic molecule was not provided in the abstract. The structural and stereochemical confirmation of the synthetic product to match the natural compound suggests that their biological activities should be comparable[1]. Future studies directly comparing the two are warranted to confirm this assumption.

Mechanism of Action: G2 Checkpoint Inhibition and the p53 Pathway

This compound exerts its cytotoxic effects primarily through the induction of cell cycle arrest at the G2/M checkpoint and activation of the p53 signaling pathway, leading to apoptosis.

G2/M Checkpoint Arrest

The G2/M checkpoint is a critical regulatory point in the cell cycle that prevents cells with damaged DNA from entering mitosis. Overexpression of the tumor suppressor protein p53 is known to cause G2 arrest[4][5]. This is achieved, in part, by the p53-mediated transcriptional repression of key mitotic entry genes such as cdc2 (also known as CDK1) and cyclin B1[5]. The Cdc2/Cyclin B1 complex is the master regulator of the G2/M transition. By suppressing the expression of these proteins, p53 effectively halts the cell cycle, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

The following diagram illustrates the experimental workflow for assessing cell cycle arrest.

G2_M_Checkpoint_Analysis_Workflow Experimental Workflow for Cell Cycle Analysis cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound (Natural or Synthetic) cell_seeding->treatment control Vehicle Control cell_seeding->control harvest Harvest Cells treatment->harvest control->harvest fixation Fix with Ethanol harvest->fixation staining Stain with Propidium Iodide fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Cell Cycle Phases (G1, S, G2/M) flow_cytometry->data_analysis

Fig. 1: Workflow for Cell Cycle Analysis
p53-Dependent Apoptosis

The tumor suppressor p53 plays a central role in initiating apoptosis in response to cellular stress, including DNA damage induced by chemotherapeutic agents[6][7]. When activated, p53 can transcriptionally upregulate a host of pro-apoptotic genes. A key mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. p53 can induce the expression of pro-apoptotic Bcl-2 family members like Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in programmed cell death[6].

The signaling pathway below depicts the proposed mechanism of this compound-induced apoptosis.

p53_Apoptosis_Pathway Proposed p53-Mediated Apoptosis Pathway for this compound cryptomoscatone This compound (Natural or Synthetic) dna_damage Cellular Stress / DNA Damage cryptomoscatone->dna_damage p53 p53 Activation dna_damage->p53 g2_arrest G2/M Cell Cycle Arrest p53->g2_arrest bax Bax Upregulation p53->bax mitochondria Mitochondrial Pathway bax->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Fig. 2: this compound Apoptosis Pathway

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol is based on the methodology used in the study of natural this compound[1].

MTT Assay for Cell Viability

1. Cell Seeding:

  • Harvest cultured cells (e.g., HeLa, SiHa, C33A, MRC-5) during their exponential growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Seed the cells in a 96-well flat-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound (natural or synthetic) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations (e.g., 15, 30, 60, 90 µM).

  • After the 24-hour incubation, carefully remove the culture medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells containing the same concentration of the solvent as the highest compound concentration.

  • Incubate the plate for the desired treatment durations (e.g., 6, 24, 48 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • After the 4-hour incubation with MTT, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization of the crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance values are directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Conclusion

Both natural and synthetic this compound are potent cytotoxic agents that induce G2/M cell cycle arrest and apoptosis in cancer cells, likely through the activation of the p53 pathway. While quantitative data for the synthetic compound is needed for a definitive comparison, the successful stereoselective synthesis suggests a comparable efficacy to its natural counterpart. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and compare the therapeutic potential of both forms of this promising anti-cancer compound. Future studies should focus on a direct comparative analysis of the natural and synthetic versions and a more in-depth elucidation of the molecular targets of this compound within the p53 and G2 checkpoint pathways.

References

A Head-to-Head Comparison of Cryptomoscatone D2 with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Cryptomoscatone D2, a naturally occurring G2 checkpoint inhibitor, with established anticancer drugs that target the same phase of the cell cycle. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

Executive Summary

This compound, a styryl-lactone isolated from Cryptocarya moschata, has demonstrated notable cytotoxic effects against various cancer cell lines. Its proposed mechanism of action involves the inhibition of the G2 checkpoint in the cell cycle, a critical control point that prevents cells with damaged DNA from entering mitosis. This mechanism is a target for several established anticancer drugs. This guide compares the available data on this compound's cytotoxicity with that of known G2 checkpoint inhibitors, providing a framework for evaluating its potential as a novel therapeutic agent.

Comparative Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cervical cancer cell lines. The data is presented as a percentage of cell survival, indicating a dose- and time-dependent reduction in cell viability. For a direct comparison, we have included the half-maximal inhibitory concentration (IC50) values for established G2 checkpoint inhibitors and a standard chemotherapeutic agent, cisplatin, in the same or similar cell lines where data is available.

Table 1: Cytotoxicity of this compound in Human Cervical Cancer Cell Lines

Cell LineConcentration (µM)Treatment Time (hours)% Cell Survival (Mean ± SEM)
HeLa 152485 ± 5
302470 ± 6
602445 ± 4
902420 ± 3
154875 ± 7
304855 ± 5
604830 ± 4
904810 ± 2
SiHa 152490 ± 8
302480 ± 7
602460 ± 6
902440 ± 5
154880 ± 9
304865 ± 8
604845 ± 6
904825 ± 4
C33A 152480 ± 6
302465 ± 5
602440 ± 4
902415 ± 3
154870 ± 8
304850 ± 6
604825 ± 3
90485 ± 1

Data summarized from a study on the cytotoxicity of this compound from Cryptocarya mandioccana.

Table 2: IC50 Values of Known G2 Checkpoint Inhibitors and Cisplatin

DrugTargetCell LineIC50 Value
SB-218078 Chk1HeLa~2.5-5 µM (for G2 abrogation)[1]
PD0166285 Wee1HeLa~0.5 µM (for inhibiting Cdc2 phosphorylation)[2]
Cisplatin DNA cross-linkingHeLa12 ± 1.57 µM[3]
SiHa13 ± 13.32 µM[3]
C33A10 ± 0.50 µM[3]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and the experimental procedures used to evaluate it, the following diagrams illustrate the G2/M checkpoint signaling pathway and a typical workflow for assessing a compound's anticancer activity.

G2_M_Checkpoint G2/M Checkpoint Signaling Pathway DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates Cdc25 Cdc25 Phosphatase (Inactive) Chk1_Chk2->Cdc25 inhibits Cdc2_CyclinB Cdc2/Cyclin B Complex (Inactive) Cdc25->Cdc2_CyclinB activates G2_Arrest G2 Arrest Cdc25->G2_Arrest leads to Mitosis Mitosis Cdc2_CyclinB->Mitosis promotes Anticancer_Assay_Workflow Experimental Workflow for Anticancer Drug Evaluation cluster_0 In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., HeLa, SiHa, C33A) Compound_Treatment Treat with This compound or Known Drug Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Compound_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot

References

Safety Operating Guide

Navigating the Disposal of Cryptomoscatone D2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Cryptomoscatone D2, a styrylpyrone with noted cytotoxic activity. Due to the limited availability of a specific Safety Data Sheet (SDS), this guidance is predicated on treating this compound as a potentially hazardous substance, adhering to general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C17H20O4Biorbyt
Molecular Weight 288.34 g/mol Biorbyt
CAS Number 276856-55-4Biorbyt
Appearance Not specified (assume solid)-
Storage Temperature -20°CBiorbyt
Known Hazards Cytotoxic activityResearchGate
Toxicity Data Not available-
Environmental Hazards Not available-

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound and its associated waste. This procedure is based on guidelines from the U.S. Environmental Protection Agency (EPA) and standard laboratory safety practices.[1][2][3][4][5][6][7][8][9][10]

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste (pure compound, solutions, contaminated labware) as hazardous chemical waste.
  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Segregate it from incompatible materials, such as strong oxidizing agents or bases.

2. Waste Collection and Containerization:

  • Solid Waste: Collect pure this compound powder and any grossly contaminated solid materials (e.g., weighing boats, contaminated gloves) in a dedicated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with organic compounds.
  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. If dissolved in a flammable solvent, use a container suitable for flammable liquids.
  • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
  • Empty Containers: The original container of this compound, even if seemingly empty, should be treated as hazardous waste and disposed of through the institution's hazardous waste program. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
  • Indicate the approximate concentration and quantity of the waste.
  • Include the date the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
  • Ensure the SAA is away from heat sources and general traffic areas.
  • Liquid waste containers should be kept in secondary containment to prevent spills.

5. Disposal Request:

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[3]
  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_containment Containment cluster_final_disposal Final Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Collect in labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Collect in labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharp_container Collect in labeled Sharps Hazardous Waste Container is_sharp->sharp_container Yes store_saa Store in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharp_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup

Caption: Decision workflow for this compound waste disposal.

Signaling Pathway and Experimental Workflow Diagrams

As this compound's mechanism of action and specific experimental protocols for its disposal are not detailed in publicly available literature, diagrams for signaling pathways and experimental workflows cannot be provided at this time. Should this information become available, this guidance will be updated accordingly.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Personal protective equipment for handling Cryptomoscatone D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cryptomoscatone D2. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its chemical properties as a phenol derivative and general laboratory safety principles for handling similar substances.

Summary of Chemical and Physical Properties

PropertyValueSource
CAS Number 276856-55-4ChemFaces
Molecular Formula C17H20O4ChemFaces
Molecular Weight 288.34 g/mol ChemFaces
Physical Description OilChemFaces
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Storage Store at 2-8°C for up to 24 months. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks.ChemFaces

Personal Protective Equipment (PPE)

Due to the phenolic nature of this compound, a stringent PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Wear double-layered nitrile gloves or thicker (8mil) nitrile gloves for incidental contact. For direct handling or risk of splash, use utility-grade neoprene or butyl rubber gloves over nitrile gloves.[1]Phenol can be absorbed through the skin and cause severe burns.[2] Nitrile gloves offer splash resistance, while more robust gloves are necessary for prolonged handling.[1]
Eye and Face Protection Chemical splash goggles are required at all times. When there is a potential for splashes, a face shield must be worn in addition to goggles.[1]To protect against accidental splashes that can cause serious eye damage.
Skin and Body Protection A fully buttoned lab coat must be worn. For tasks with a higher risk of splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[1] Long pants and closed-toe shoes are mandatory.[1]To prevent skin contact and contamination of personal clothing.
Respiratory Protection All handling of this compound, including the preparation of solutions, must be conducted in a certified chemical fume hood.[1][3]To prevent inhalation of any aerosols or vapors.

Operational Plan: Safe Handling and Disposal

Adherence to the following step-by-step procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers.[4] Store at the recommended temperature of 2-8°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.

Handling and Use
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][5]

  • Equilibration: Allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

  • Centrifugation: As this compound is an oil, centrifuge the vial at a low speed (200-500 RPM) to collect the substance at the bottom.

  • Fume Hood: Conduct all manipulations, including weighing and solution preparation, inside a chemical fume hood.[1][3]

  • Secondary Containment: Use secondary containment (e.g., a tray) during transport and handling to contain any potential spills.[4]

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the laboratory.[5]

  • Post-Handling: After handling, wipe down the work area with a suitable decontaminant and wash hands thoroughly.[4][5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[1][6]

  • Solid Waste: Dispose of contaminated solid waste (e.g., pipette tips, gloves, paper towels) in a separate, sealed, and clearly labeled hazardous waste container.[6][7]

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Toxic," "Corrosive").[6]

  • Segregation: Do not mix phenol-containing waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[1]

  • Pickup: Arrange for the disposal of hazardous waste through your institution's EHS-approved waste management program.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Alert: Immediately alert others in the vicinity.

  • Evacuate: For large spills, evacuate the area and contact your institution's emergency response team.[5]

  • Small Spills (inside a fume hood):

    • Wear appropriate PPE, including double gloves and eye/face protection.[1]

    • Contain the spill using an absorbent material like vermiculite or spill pads.[1]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[1][5]

    • Clean the spill area with soap and water.[1]

Personnel Exposure
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

    • After flushing with water, apply polyethylene glycol (PEG) 300 or 400 to the affected area if available.[1][2]

    • Seek immediate medical attention.[1][2]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2]

    • Seek immediate medical attention.[1][2]

  • Inhalation:

    • Move the individual to fresh air immediately.[1][5]

    • Seek immediate medical attention.[1][5]

  • Ingestion:

    • Do NOT induce vomiting.[6]

    • Rinse the mouth with water.[6]

    • Seek immediate medical attention.[6]

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Equilibrate and Centrifuge Vial prep3->handle1 handle2 Perform all work in Fume Hood handle1->handle2 handle3 Use Secondary Containment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Properly Label Waste clean2->clean3 final1 Doff PPE Correctly clean3->final1 final2 Wash Hands Thoroughly final1->final2

Caption: Workflow for the safe handling of this compound.

EmergencyResponseWorkflow cluster_exposure Personnel Exposure cluster_spill Spill start Exposure or Spill Occurs exp_skin Skin Contact: Flush with water for 15 min start->exp_skin exp_eye Eye Contact: Flush at eyewash for 15 min start->exp_eye exp_inhale Inhalation: Move to fresh air start->exp_inhale spill_alert Alert others start->spill_alert seek_medical Seek Immediate Medical Attention exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical spill_contain Contain spill with absorbent spill_alert->spill_contain spill_clean Clean and decontaminate spill_contain->spill_clean dispose_waste Dispose of as Hazardous Waste spill_clean->dispose_waste

Caption: Emergency response procedures for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.